molecular formula C12H8BrN3 B046458 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 113270-73-8

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B046458
CAS No.: 113270-73-8
M. Wt: 274.12 g/mol
InChI Key: DZMIYOZJDXXAIV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine ( 113270-73-8) is a high-value brominated heterocyclic compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research . This molecular architecture, characterized by the fusion of an imidazole and pyridine ring, provides a privileged scaffold for designing novel bioactive molecules . The bromine atom at the 4-position of the phenyl ring acts as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships (SAR) . With a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol, this compound is typically supplied as an off-white to light-colored powder . Calculated physical properties include a density of approximately 1.614 g/cm³ and a boiling point of around 465°C at 760 mmHg . It is recommended to store this material in a cool, dark, and dry place to ensure long-term stability . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should consult the safety data sheet, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

2-(4-bromophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMIYOZJDXXAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530141
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113270-73-8
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine: Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. Due to the limited availability of specific experimental data for this particular compound, this guide also draws upon information from closely related analogues within the imidazo[4,5-c]pyridine class to offer a thorough understanding of its expected characteristics and potential applications.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental chemical properties can be calculated or inferred from its structure.

PropertyValueSource
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 273.12 g/mol
CAS Number 113270-73-8
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Structure

The structure of this compound consists of a fused imidazo[4,5-c]pyridine heterocyclic core substituted at the 2-position with a 4-bromophenyl group. The imidazo[4,5-c]pyridine scaffold is a purine isostere, which often imparts biological activity to molecules containing it.

Experimental Protocols

General Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

A common and effective method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with a corresponding aromatic aldehyde.[1] This approach provides a versatile route to a variety of derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product diaminopyridine 3,4-Diaminopyridine reagents + NaHSO₃ or Oxidizing Agent (e.g., air, I₂) Solvent (e.g., DMF, Ethanol) Heat benzaldehyde 4-Bromobenzaldehyde product 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine reagents->product

General Synthesis Workflow

Detailed Methodology (Generalized):

  • Adduct Formation (Optional but common): In some variations of this synthesis, an adduct of the 4-bromobenzaldehyde is first prepared by reacting it with sodium bisulfite (NaHSO₃). This can facilitate the subsequent condensation reaction.[1]

  • Condensation: 3,4-diaminopyridine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • Reactant Addition: The 4-bromobenzaldehyde (or its bisulfite adduct) is added to the solution containing 3,4-diaminopyridine.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization/Oxidation: The intermediate dihydropyridine derivative undergoes cyclization and oxidation to form the final aromatic imidazo[4,5-c]pyridine product. This oxidation can occur in the presence of air or with the addition of a mild oxidizing agent.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, followed by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activity and Signaling Pathways

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for a range of biological activities, with a notable focus on their role as kinase inhibitors.[2][3] Specifically, compounds with this core structure have been identified as potential inhibitors of the Src family of kinases (SFKs).[2]

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a Src family kinase, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Src Src Family Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylates & Activates Compound 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Compound->Src Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Hypothetical Inhibition of Src Kinase Signaling

This diagram depicts the binding of a growth factor to its receptor, leading to the activation of a Src family kinase. The activated kinase then phosphorylates and activates downstream signaling pathways, ultimately promoting cell proliferation and survival. This compound is shown to hypothetically inhibit the Src family kinase, thereby blocking these downstream effects.

Conclusion

This compound is a heterocyclic compound with a core structure known to be biologically active. While specific experimental data for this molecule is limited, its synthesis can likely be achieved through established methods for this class of compounds. The potential for this molecule and its analogues to act as kinase inhibitors, particularly targeting the Src family of kinases, warrants further investigation for applications in drug discovery, especially in the context of oncology. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and mechanisms of action.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. These predictions are derived from the analysis of closely related compounds, including various substituted imidazo[4,5-c]pyridines and other 2-phenyl-substituted aza-heterocycles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.0 - 12.5br s-1HImidazole N-H
~8.50s-1HH-4 (Pyridine)
~8.20d~8.52HH-2', H-6' (Bromophenyl)
~8.10d~5.01HH-6 (Pyridine)
~7.80d~8.52HH-3', H-5' (Bromophenyl)
~7.50d~5.01HH-7 (Pyridine)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~152.0CC-2 (Imidazole)
~148.0CC-7a (Pyridine)
~145.0CHC-4 (Pyridine)
~140.0CC-5a (Pyridine)
~132.0CHC-3', C-5' (Bromophenyl)
~130.0CHC-2', C-6' (Bromophenyl)
~129.0CC-1' (Bromophenyl)
~125.0CC-4' (Bromophenyl)
~120.0CHC-6 (Pyridine)
~115.0CHC-7 (Pyridine)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadN-H stretch (Imidazole)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongC=N stretch (Imidazole/Pyridine)
1550 - 1450StrongAromatic C=C stretch
1100 - 1000StrongC-Br stretch
850 - 800Strongp-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data

m/zIon
273/275[M]⁺ (Isotopic pattern for Br)
274/276[M+H]⁺ (Isotopic pattern for Br)
194[M-Br]⁺

Experimental Protocols

The following section outlines a plausible synthetic route and standard characterization procedures for this compound, adapted from established methodologies for analogous compounds.

Synthesis of this compound

A widely applicable method for the synthesis of 2-aryl-imidazo[4,5-c]pyridines involves the condensation of a diaminopyridine with an appropriate benzaldehyde.

Reaction Scheme:

3,4-Diaminopyridine + 4-Bromobenzaldehyde → this compound

Procedure:

  • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and isopropyl alcohol, add 4-bromobenzaldehyde (1.0 eq).

  • An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), can be added to facilitate the cyclization.

  • The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of the exchangeable N-H proton.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample is prepared as a KBr pellet or analyzed as a thin film.

  • Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and analysis of this compound.

Synthesis_Workflow Reactants 3,4-Diaminopyridine + 4-Bromobenzaldehyde Reaction Condensation/ Cyclization Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data_Interpretation Structure Elucidation & Data Interpretation NMR->Data_Interpretation IR IR Spectroscopy IR->Data_Interpretation MS Mass Spectrometry MS->Data_Interpretation Product Purified Product Product->NMR Product->IR Product->MS

Caption: General workflow for spectroscopic analysis and structure elucidation.

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of imidazo[4,5-c]pyridine, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 2-(4-bromophenyl) substituted variant, in particular, presents a scaffold with potential for various therapeutic applications. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new chemical entities with improved efficacy and specificity.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine derivatives. While a specific complete crystal structure analysis for a derivative of this exact scaffold was not found in a comprehensive search of available literature, this guide outlines the established experimental protocols for synthesis, crystallization, and X-ray diffraction that are applied to analogous compounds. The potential structural features and intermolecular interactions, based on analyses of closely related molecules, are also discussed.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine analogues is typically achieved through the condensation of 3,4-diaminopyridine with the sodium bisulfite adduct of the corresponding benzaldehyde.[1]

Materials:

  • 3,4-Diaminopyridine

  • 4-Bromobenzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Formation of the Benzaldehyde Adduct: 4-Bromobenzaldehyde is reacted with sodium metabisulfite in an aqueous or alcoholic solution to form the corresponding sodium bisulfite addition product. This step enhances the reactivity of the aldehyde.

  • Condensation Reaction: The resulting adduct is then reacted with 3,4-diaminopyridine in a suitable solvent.

  • Cyclization: The reaction mixture is heated, typically under reflux, to promote the condensation and subsequent intramolecular cyclization, which forms the imidazole ring fused to the pyridine ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the crude product is isolated. Purification is generally achieved by recrystallization from an appropriate solvent to yield the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method.

Procedure:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the synthesized compound has moderate solubility.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined using least-squares methods to obtain the final, precise atomic coordinates and other crystallographic parameters.

Data Presentation

The following table summarizes the typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis.

Parameter Value
Chemical Formula C₁₂H₈BrN₃
Molecular Weight 274.12 g/mol
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules per unit cell)Data not available
Calculated Density (g/cm³)Data not available
Temperature (K)Data not available
Radiation (e.g., Mo Kα)Data not available
Final R-factor Data not available

Visualization of Workflows and Interactions

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to its crystal structure determination.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials (3,4-Diaminopyridine, 4-Bromobenzaldehyde) reaction Condensation & Cyclization start->reaction purification Purification reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure molecular_interactions Potential Intermolecular Interactions mol1 N-H Imidazo[4,5-c]pyridine N 4-Bromophenyl π-system mol2 N-H Imidazo[4,5-c]pyridine N 4-Bromophenyl π-system mol1:n1->mol2:n2 N-H···N Hydrogen Bond mol3 N-H Imidazo[4,5-c]pyridine N 4-Bromophenyl π-system mol2:pi2->mol3:pi3 π–π Stacking

References

Initial screening for biological activity of imidazo[4,5-c]pyridine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Screening for Biological Activity of Imidazo[4,5-c]pyridine Compounds

Introduction

The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, often considered a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, making its derivatives promising candidates for drug discovery. Compounds featuring this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The initial screening for biological activity is a critical first step in identifying promising lead compounds within a synthesized library of these derivatives. This guide provides detailed protocols and data presentation formats for the preliminary evaluation of their anticancer and antimicrobial properties.

I. Anticancer Activity Screening

A primary focus for imidazo[4,5-c]pyridine derivatives has been the discovery of novel anticancer agents.[2][3] Many have been found to act as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and DNA-dependent protein kinase (DNA-PK).[4][5][6][7] The initial step to assess this potential is typically an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[8] It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[9] The quantity of formazan is directly proportional to the number of living cells.[10]

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HCT116) from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottomed microtiter plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[4,5-c]pyridine compounds in a suitable solvent, such as DMSO.

    • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should typically not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified exposure period, commonly 48 or 72 hours.[12]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[12][13]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][11] A purple precipitate should be visible under a microscope.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the adherent cells.[9]

    • Add 100-150 µL of a solubilization solution, such as DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the purple crystals.[9]

    • Mix gently on a plate shaker to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The wavelength for measuring the formazan product is typically between 550 and 600 nm (e.g., 570 nm).[13] A reference wavelength of >650 nm can be used to correct for background absorbance.[9][13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: In Vitro Cytotoxicity

Quantitative results from cytotoxicity assays should be summarized in a clear tabular format to allow for easy comparison of compound potency across different cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Representative Imidazopyridine Derivatives

Compound Scaffold Target Cancer Cell Line IC₅₀ (µM) Reference
Compound 18 Imidazo[1,2-α]pyridine MCF-7 (Breast) 14.81 [14]
Compound 12 Imidazo[1,2-α]pyridine HT-29 (Colon) 4.15 [14]
Compound IX Imidazo[4,5-b]pyridine MCF-7 (Breast) 0.85 [4]
Compound IX Imidazo[4,5-b]pyridine HCT116 (Colon) 1.05 [4]
Compound 3h Imidazo[4,5-b]pyridine BT-474 (Breast) Prominent Activity [3]
Compound 3j Imidazo[4,5-b]pyridine MCF-7 (Breast) Prominent Activity [3]

| Compound 1s | Imidazo[4,5-c]pyridin-2-one | U87 (Glioblastoma) | Effective Activity |[15] |

Note: Data is compiled from studies on various imidazopyridine scaffolds to illustrate typical results. "Prominent" or "Effective" indicates that the study reported significant activity without specifying an exact IC₅₀ value.

Visualization of Workflow and Mechanism

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition A Seed Cancer Cells in 96-Well Plate B Incubate (24h) for Cell Adherence A->B C Add Imidazo[4,5-c]pyridine (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate (2-4h) (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: General workflow for the MTT cell proliferation assay.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_cascade Downstream Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Signal Growth Factor Signal->RTK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Transcription for Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->RTK Inhibition label_block Signal Blocked Disk_Diffusion_Workflow cluster_prep Inoculum & Disk Preparation cluster_plate Plate Inoculation cluster_assay Assay & Incubation cluster_read Data Acquisition A Prepare Bacterial Suspension (0.5 McFarland Standard) C Uniformly Swab Suspension onto Mueller-Hinton Agar A->C B Impregnate Sterile Disks with Test Compound E Place Compound Disks on Agar Surface B->E D Allow Plate to Dry C->D D->E F Incubate Plate (18-24h at 37°C) E->F G Measure Diameter of Zone of Inhibition (mm) F->G H Compare & Record Activity G->H

References

The Discovery and Development of 2-Phenyl-Imidazo[4,5-c]pyridines: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 2-phenyl-imidazo[4,5-c]pyridine scaffold.

The 2-phenyl-imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows it to interact with various biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as kinase inhibitors and antimicrobial agents.

Synthesis Strategies

The primary synthetic route to 2-phenyl-imidazo[4,5-c]pyridines involves the condensation of a diaminopyridine derivative with a substituted benzaldehyde or benzoic acid. A common method is the reaction of 3,4-diaminopyridine with a sodium bisulfite adduct of the corresponding benzaldehyde.[1][2] Subsequent N-alkylation of the imidazo[4,5-c]pyridine ring system can be achieved using various alkyl halides under basic conditions to generate further structural diversity.[1][2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_product Core Scaffold cluster_modification Further Modification Diaminopyridine 3,4-Diaminopyridine Condensation Condensation Reaction (e.g., with Na2S2O5 adduct) Diaminopyridine->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Imidazopyridine 2-Phenyl-imidazo[4,5-c]pyridine Condensation->Imidazopyridine Alkylation N-Alkylation (Alkyl Halide, Base) Imidazopyridine->Alkylation Derivatives N-Alkylated Derivatives Alkylation->Derivatives

Figure 1: General synthetic workflow for 2-phenyl-imidazo[4,5-c]pyridines.

Therapeutic Applications

Kinase Inhibition

A significant area of investigation for 2-phenyl-imidazo[4,5-c]pyridines is their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition: Certain 6-anilino-imidazo[4,5-c]pyridin-2-ones have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.[3] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy. Structure-activity relationship (SAR) studies have culminated in the discovery of nanomolar inhibitors with excellent selectivity over other kinases in the PI3K-like kinase (PIKK) family.[3]

DNA_PK_Inhibition_Pathway RT Radiation Therapy DSB DNA Double-Strand Breaks RT->DSB DNA_PK DNA-PK DSB->DNA_PK NHEJ NHEJ Repair Pathway DNA_PK->NHEJ Apoptosis Cell Death (Apoptosis) DNA_PK->Apoptosis Leads to NHEJ->DSB Repair Inhibitor 2-Phenyl-imidazo[4,5-c]pyridine (DNA-PK Inhibitor) Inhibitor->DNA_PK Inhibits

Figure 2: Mechanism of action for DNA-PK inhibitors in radiosensitization.

Src Family Kinase (SFK) Inhibition: A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma multiforme (GBM).[4] Several compounds exhibited submicromolar inhibitory activity against Src and Fyn kinases and demonstrated potent antiproliferative effects on GBM cell lines.[4]

Antimicrobial Activity

Derivatives of 2-phenyl-imidazo[4,5-c]pyridine have been evaluated for their antimicrobial properties. Certain synthesized compounds have shown promising in vitro activity against various bacterial and fungal strains.[1][2][5] For instance, specific N-alkylated derivatives displayed significant antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-phenyl-imidazo[4,5-c]pyridine derivatives from the literature.

Table 1: Antimicrobial Activity of Selected 2-Phenyl-imidazo[4,5-c]pyridine Derivatives [1][2][5]

CompoundR-group on Phenyl RingN-AlkylationTarget OrganismMIC (µg/mL)
2g4-Cl4-chlorobenzylS. aureus4-8
2h4-F4-chlorobenzylS. aureus4-8
4a4-Cl4-chlorobenzylMRSA4-8
4b4-F4-chlorobenzylMRSA4-8

Table 2: Kinase Inhibitory Activity of Selected Imidazo[4,5-c]pyridin-2-one Derivatives [3][4]

CompoundTarget KinaseIC50 (nM)
78DNA-PK<10
1dSrc<1000
1eSrc<1000
1qFyn<1000
1sFyn<1000

Experimental Protocols

General Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines[1][2]

A mixture of 3,4-diaminopyridine (1 equivalent) and the sodium bisulfite adduct of the corresponding substituted benzaldehyde (1.1 equivalents) in a suitable solvent (e.g., DMF) is heated under reflux for several hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and can be further purified by recrystallization.

N-Alkylation of 2-Phenyl-imidazo[4,5-c]pyridines[1][2]

To a solution of the 2-phenyl-imidazo[4,5-c]pyridine (1 equivalent) in DMF, potassium carbonate (2 equivalents) and the appropriate alkyl halide (1.2 equivalents) are added. The reaction mixture is stirred at room temperature or heated for several hours. After completion of the reaction, the mixture is poured into ice water, and the precipitated product is collected by filtration and purified.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1][2]

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2-phenyl-imidazo[4,5-c]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities, particularly as kinase inhibitors and antimicrobial agents, make this class of compounds an attractive area for further research and development in the pharmaceutical industry. Future efforts may focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of the heterocyclic compound 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS No. 113270-73-8).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide informed estimations of its solubility and melting point. Detailed experimental protocols for the determination of these critical physical parameters are also provided to facilitate further research and characterization. Additionally, this guide explores the broader biological context of the imidazo[4,5-c]pyridine scaffold, including its involvement in significant signaling pathways, to offer insights into its potential therapeutic applications.

Introduction

This compound is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a wide range of biological targets.[3] Derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among other therapeutic applications.[3][4][5][6] A thorough understanding of the physical properties of novel derivatives such as this compound is fundamental for their development as therapeutic agents, impacting aspects from synthesis and purification to formulation and bioavailability.

Physicochemical Properties

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the calculated solubility of a structurally similar compound, 2-[5-(4-Bromophenyl)-1H-imidazol-2-yl]pyridine, it is anticipated that this compound is practically insoluble in water.[7] The predicted low aqueous solubility is likely attributable to the hydrophobic nature of the bromophenyl group and the fused aromatic ring system.

Enhanced solubility is expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with moderate to poor solubility in alcohols like methanol and ethanol.

Table 1: Estimated and Comparative Solubility Data

CompoundSolventSolubilityType
2-[5-(4-Bromophenyl)-1H-imidazol-2-yl]pyridineWater (25 °C)0.03 g/LCalculated[7]
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochlorideWater<5 µg/mLExperimental[8]
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochlorideDMSO, DMFEnhanced SolubilityExperimental[8]
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochlorideMethanol, EthanolModerate SolubilityExperimental[8]
Melting Point

The melting point of a crystalline solid provides an indication of its purity and is influenced by the strength of the intermolecular forces in the crystal lattice. For pure compounds, a sharp melting range is typically observed. The presence of impurities generally leads to a depression and broadening of the melting point range.

While the exact melting point of this compound is not documented, data from a related isomer, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, suggests a relatively high melting point.

Table 2: Comparative Melting Point Data

CompoundMelting Point (°C)
2-(4-Bromophenyl)imidazo[1,2-a]pyridine216-220[9]
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride145-150[8]

Experimental Protocols

To facilitate the precise determination of the physical properties of this compound, the following established experimental protocols are provided.

Determination of Solubility

3.1.1. Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

  • Procedure:

    • Place approximately 2-5 mg of the compound into a small test tube.

    • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions, agitating the mixture after each addition.

    • Observe whether the solid dissolves completely. If the compound dissolves, it is deemed "soluble" in that solvent under these conditions. If a significant amount of solid remains, it is considered "sparingly soluble" or "insoluble."

3.1.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.45 µm).

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

    • The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Determination of Melting Point

3.2.1. Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

  • Procedure:

    • Ensure the compound is finely powdered and completely dry.

    • Pack a small amount of the powdered compound into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Place the capillary tube into a melting point apparatus.

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Biological Context and Signaling Pathways

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. For instance, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are attractive targets for the treatment of glioblastoma.[10] Other derivatives have demonstrated dual activity as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, suggesting potential applications in cardiovascular and metabolic diseases.[11]

While the specific signaling pathways modulated by this compound have not been elucidated, a related imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[12] This highlights a potential mechanism of action for compounds within the broader imidazopyridine class.

Below is a generalized representation of the experimental workflow for assessing the biological activity of a novel imidazo[4,5-c]pyridine derivative.

G Experimental Workflow for Biological Activity Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell-Free Kinase Assays Cell-Free Kinase Assays Compound Synthesis\nand Characterization->Cell-Free Kinase Assays Screening Cell-Based Proliferation Assays\n(e.g., MTT, U87, U251) Cell-Based Proliferation Assays (e.g., MTT, U87, U251) Cell-Free Kinase Assays->Cell-Based Proliferation Assays\n(e.g., MTT, U87, U251) Identify Hits Western Blot Analysis\n(e.g., p-STAT3, p-NF-κB) Western Blot Analysis (e.g., p-STAT3, p-NF-κB) Cell-Based Proliferation Assays\n(e.g., MTT, U87, U251)->Western Blot Analysis\n(e.g., p-STAT3, p-NF-κB) Mechanism of Action Gene Expression Analysis\n(e.g., qPCR for iNOS, COX-2) Gene Expression Analysis (e.g., qPCR for iNOS, COX-2) Western Blot Analysis\n(e.g., p-STAT3, p-NF-κB)->Gene Expression Analysis\n(e.g., qPCR for iNOS, COX-2) Target Validation ADME/Tox Studies ADME/Tox Studies Gene Expression Analysis\n(e.g., qPCR for iNOS, COX-2)->ADME/Tox Studies Lead Optimization Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis ADME/Tox Studies->Pharmacokinetic (PK) Analysis Safety and Dosing Xenograft Tumor Models\n(e.g., Glioblastoma) Xenograft Tumor Models (e.g., Glioblastoma) Pharmacokinetic (PK) Analysis->Xenograft Tumor Models\n(e.g., Glioblastoma) Efficacy Testing Preclinical Development Preclinical Development Xenograft Tumor Models\n(e.g., Glioblastoma)->Preclinical Development Lead Candidate

Caption: A representative workflow for the preclinical evaluation of a novel imidazo[4,5-c]pyridine derivative.

The following diagram illustrates the potential modulation of the STAT3/NF-κB signaling pathway by an imidazopyridine derivative, a plausible mechanism of action given the known activities of this class of compounds.

G Potential Modulation of STAT3/NF-κB Pathway cluster_nucleus Gene Transcription Cytokine Receptor Cytokine Receptor STAT3 STAT3 Cytokine Receptor->STAT3 TLR4 TLR4 IKK IKK TLR4->IKK Imidazopyridine Derivative Imidazopyridine Derivative Imidazopyridine Derivative->STAT3 Imidazopyridine Derivative->IKK p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Nucleus Nucleus p-STAT3->Nucleus Translocation IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Activates IκBα->NF-κB Inhibits NF-κB->Nucleus Translocation iNOS iNOS Nucleus->iNOS COX-2 COX-2 Nucleus->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Cytokine Cytokine Cytokine->Cytokine Receptor LPS LPS LPS->TLR4

Caption: A diagram illustrating the potential inhibitory effect of an imidazopyridine derivative on the STAT3 and NF-κB signaling pathways.

Conclusion

This compound represents a molecule of interest within the medicinally significant imidazopyridine class. While direct experimental data on its physical properties are currently lacking, this guide provides robust estimates based on closely related compounds and details the necessary experimental protocols for their precise determination. The exploration of the biological activities of the broader imidazo[4,5-c]pyridine scaffold suggests promising avenues for future research into the therapeutic potential of this compound. The provided workflows and pathway diagrams offer a framework for the systematic investigation of its biological mechanism of action. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical profile and pharmacological potential.

References

Technical Guide: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS 113270-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential biological activities, and suppliers of the chemical compound 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, identified by CAS number 113270-73-8. While specific experimental data for this exact compound is limited in publicly available literature, this guide draws upon information regarding the broader class of imidazo[4,5-c]pyridines to infer its potential characteristics and applications.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. The core structure consists of a pyridine ring fused to an imidazole ring, with a bromophenyl substituent at the 2-position of the imidazole.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113270-73-8N/A
Chemical Name This compoundN/A
Molecular Formula C₁₂H₈BrN₃N/A
Molecular Weight 274.12 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

A general method for the synthesis of 2-aryl-1H-imidazo[4,5-c]pyridines involves the condensation of a diaminopyridine with an appropriate aromatic aldehyde. For this compound, this would typically involve the reaction of 3,4-diaminopyridine with 4-bromobenzaldehyde.

Representative Experimental Protocol for Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

Please note: This is a generalized protocol for a similar class of compounds and may require optimization for the specific synthesis of this compound.

Materials:

  • 3,4-Diaminopyridine

  • 4-Bromobenzaldehyde

  • An oxidizing agent (e.g., p-benzoquinone)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

Procedure:

  • To a solution of 3,4-diaminopyridine in DMSO, add an equimolar amount of 4-bromobenzaldehyde.

  • Add an oxidizing agent, such as p-benzoquinone, to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G 3,4-Diaminopyridine 3,4-Diaminopyridine Reaction_Mixture Reaction Mixture 3,4-Diaminopyridine->Reaction_Mixture 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., p-benzoquinone) Oxidizing_Agent->Reaction_Mixture Solvent_Heat Solvent (DMSO) Heat Solvent_Heat->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Precipitation Purified_Product This compound Crude_Product->Purified_Product Purification

Caption: General synthesis workflow for 2-aryl-1H-imidazo[4,5-c]pyridines.

Potential Biological Activity

Toll-Like Receptor (TLR) 7 and 8 Agonism

Imidazo[4,5-c]pyridine derivatives are known to be potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are involved in the innate immune response and their activation can lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This makes them attractive targets for the development of vaccine adjuvants and cancer immunotherapies.

G cluster_0 Endosome Ligand Imidazo[4,5-c]pyridine Derivative TLR7_8 TLR7/8 Ligand->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRFs IRF Activation TRAF6->IRFs Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production IRFs->Cytokine_Production Immune_Response Enhanced Immune Response Cytokine_Production->Immune_Response G Cytokine_GF Cytokines / Growth Factors Receptor Receptor Cytokine_GF->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Inhibitor Imidazopyridine Derivative (Inhibitor) Inhibitor->pSTAT3 Blocks Dimerization

Molecular weight and formula of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Specifications

The fundamental chemical properties of this compound are summarized below.

PropertyValueCitation
Chemical Formula C₁₂H₈BrN₃[1][2]
Molecular Weight 272.99 g/mol [1]
CAS Number 113270-73-8[1][2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below. This process involves a three-step reaction sequence starting from 2-amino-3-nitropyridine.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-amino-3-nitropyridine + 4-bromoaniline B N-(4-bromophenyl)-3-nitropyridin-2-amine A->B H2O-IPA, 80°C, 2h C N-(4-bromophenyl)-3-nitropyridin-2-amine D N-(4-bromophenyl)pyridine-2,3-diamine C->D Zn dust, conc. HCl, 80°C, 45 min E N-(4-bromophenyl)pyridine-2,3-diamine + Formaldehyde F This compound E->F H2O-IPA, reflux, 10h

Caption: Synthesis workflow for this compound.

Detailed Methodology

Step 1: Synthesis of N-(4-bromophenyl)-3-nitropyridin-2-amine In a suitable reaction vessel, 2-amino-3-nitropyridine is reacted with 4-bromoaniline. The reaction is carried out in a solvent system of isopropanol (IPA) and water. The mixture is heated to 80°C and maintained at this temperature for 2 hours to yield N-(4-bromophenyl)-3-nitropyridin-2-amine.[1]

Step 2: Synthesis of N-(4-bromophenyl)pyridine-2,3-diamine The product from the previous step, N-(4-bromophenyl)-3-nitropyridin-2-amine, is then subjected to a reduction reaction. This is achieved by treating the compound with zinc dust (1 equivalent) and concentrated hydrochloric acid (0.5 equivalents). The reaction mixture is heated to 80°C for 45 minutes to reduce the nitro group to an amine, resulting in the formation of N-(4-bromophenyl)pyridine-2,3-diamine.[1]

Step 3: Synthesis of this compound The final step involves the condensation and cyclization of N-(4-bromophenyl)pyridine-2,3-diamine with an aldehyde, such as formaldehyde. The reaction is conducted in a water-isopropanol solvent system at reflux for 10 hours. This process first forms an imine, which then undergoes intramolecular cyclization to yield the final product, this compound.[1] This catalyst-free approach in a green solvent system has been shown to produce high yields (89%).[1]

Biological Activity

Derivatives of imidazo[4,5-c]pyridine are recognized for their diverse pharmacological potential, including antiviral, anti-inflammatory, and anticancer properties.[1] The presence of the bromophenyl substituent in this compound is thought to enhance its lipophilicity, which may positively influence its interactions with biological targets.[1]

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against various human cancer cell lines. The IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.

Cell LineCancer TypeIC₅₀ (µM)Citation
LN-229Glioblastoma1.8–3.2[1]
HCT-116Colorectal Carcinoma0.4[1]
K-562Chronic Myeloid Leukemia12.1[1]

The proposed mechanisms for its anticancer activity include the potential to intercalate into DNA, thereby disrupting replication and transcription, and the inhibition of protein kinases that are crucial for cancer cell signaling.[1]

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. The Minimum Inhibitory Concentration (MIC) against Escherichia coli is provided in the table below.

Bacterial StrainGram TypeMIC (µM)Citation
E. coliGram-negative32[1]

Signaling Pathways

Based on the conducted research, specific signaling pathways directly modulated by this compound have not been explicitly detailed in the available scientific literature. While it is suggested that its anticancer effects may involve the inhibition of various protein kinases, the precise pathways have not been elucidated.[1] Further research is required to map the exact molecular signaling cascades affected by this compound.

Logical Relationship Diagram

Logical_Relationship Compound 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Properties Chemical & Physical Properties Compound->Properties Synthesis Synthesis Protocol Compound->Synthesis Bioactivity Biological Activity Compound->Bioactivity Anticancer Anticancer Bioactivity->Anticancer Antibacterial Antibacterial Bioactivity->Antibacterial Mechanism Potential Mechanisms Anticancer->Mechanism DNA_Intercalation DNA Intercalation Mechanism->DNA_Intercalation Kinase_Inhibition Protein Kinase Inhibition Mechanism->Kinase_Inhibition

Caption: Overview of this compound attributes.

References

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound isosteric to purines, has emerged as a "privileged structure" in medicinal chemistry. Its ability to mimic the endogenous purine core allows molecules incorporating this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This structural feature, combined with synthetic tractability, has made the imidazo[4,5-c]pyridine core a focal point in the discovery of novel therapeutics for a multitude of diseases, including cancer, hypertension, and infectious diseases. This technical guide provides a comprehensive overview of the imidazo[4,5-c]pyridine scaffold, detailing its synthesis, biological activities, and the experimental methodologies used in its evaluation.

Chemical Synthesis

The synthesis of the imidazo[4,5-c]pyridine core can be achieved through various synthetic routes, often starting from substituted pyridine precursors. A common and effective method involves the construction of the imidazole ring onto a pre-existing pyridine ring.

General Synthetic Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This method describes an efficient solid-supported synthesis starting from 2,4-dichloro-3-nitropyridine.[1]

  • Resin Preparation and Arylation: A suitable polymer-supported amine (e.g., Rink amide resin) is arylated with a 0.5 M solution of 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in dimethyl sulfoxide (DMSO). This reaction typically results in a mixture of isomers, with substitution at the 4-position being the major product.[1]

  • Nucleophilic Substitution: The second chlorine atom of the pyridine ring is then displaced by reacting the resin-bound intermediate with a secondary amine (e.g., morpholine, pyrrolidine).

  • Nitro Group Reduction: The nitro group is reduced to an amine, commonly using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Imidazole Ring Closure: The final cyclization to form the imidazole ring is achieved by reacting the resulting diamine with an aldehyde.

  • Cleavage from Resin: The final product is cleaved from the solid support to yield the trisubstituted imidazo[4,5-c]pyridine.

This solid-phase approach allows for the generation of a diverse library of compounds by varying the polymer-supported amine, the secondary amine, and the aldehyde used in the synthesis.[1]

Biological Activities and Therapeutic Targets

The versatility of the imidazo[4,5-c]pyridine scaffold has led to the development of compounds with a broad spectrum of biological activities. Key therapeutic areas where this scaffold has shown significant promise are detailed below.

Kinase Inhibition

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks.[2] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy.[3] A notable class of DNA-PK inhibitors is based on the 6-anilino imidazo[4,5-c]pyridin-2-one scaffold.[3]

Quantitative Data: DNA-PK Inhibition by Imidazo[4,5-c]pyridin-2-one Derivatives [3]

Compound IDDNA-PK IC₅₀ (nM)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
6 4000>10000>100000
10 1304400>100000
13 1107200>100000
17 23150021000
22 603800>100000
34 22140019000
39 503300>100000
78 2.5>10000>10000

Note: Data extracted from a study on 6-anilino imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors.[3]

Signaling Pathway: Non-Homologous End Joining (NHEJ)

NHEJ_Pathway cluster_0 DNA Double-Strand Break Repair DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 binds to Ligase_IV_XRCC4 DNA Ligase IV-XRCC4-XLF DNA_DSB->Ligase_IV_XRCC4 ligation DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Artemis->DNA_DSB processes ends Repaired_DNA Repaired DNA Ligase_IV_XRCC4->Repaired_DNA Imidazo_4_5_c_pyridine_Inhibitor Imidazo[4,5-c]pyridine Inhibitor Imidazo_4_5_c_pyridine_Inhibitor->DNA_PKcs inhibits Src_Signaling cluster_1 Src Kinase Signaling Cascade Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src activates Downstream_Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Src->Downstream_Pathways phosphorylates and activates Cellular_Responses Proliferation, Survival, Migration, Angiogenesis Downstream_Pathways->Cellular_Responses leads to Imidazo_4_5_c_pyridine_Inhibitor Imidazo[4,5-c]pyridine Inhibitor Imidazo_4_5_c_pyridine_Inhibitor->Src inhibits Dual_Signaling cluster_AT1 AT1 Receptor Pathway cluster_PPARg PPARγ Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_11 Gq/11 AT1_Receptor->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction Imidazo_Antagonist Imidazo[4,5-c]pyridine Antagonist Imidazo_Antagonist->AT1_Receptor blocks Imidazo_Agonist Imidazo[4,5-c]pyridine Partial Agonist PPARg PPARγ Imidazo_Agonist->PPARg RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Transcription Gene Transcription (Metabolic Regulation) PPRE->Gene_Transcription Kinase_Assay_Workflow cluster_2 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction by Adding ATP/Substrate Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the condensation reaction between 3,4-diaminopyridine and 4-bromobenzaldehyde.

Reaction Principle

The synthesis of the imidazo[4,5-c]pyridine ring system is achieved through the condensation of a 1,2-diamine with a carbonyl compound, in this case, an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. Polyphosphoric acid (PPA) is often employed as a dehydrating agent and catalyst to facilitate this transformation at elevated temperatures. An alternative approach involves the reaction with a sodium bisulfite adduct of the aldehyde.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3,4-diaminopyridine and 4-bromobenzaldehyde.

Materials and Reagents:

  • 3,4-Diaminopyridine

  • 4-Bromobenzaldehyde

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Water (deionized)

  • Ethanol

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add 3,4-diaminopyridine (1.0 equivalent) and 4-bromobenzaldehyde (1.0 equivalent).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure good stirring).

  • Reaction: Heat the reaction mixture to 180-200°C with constant stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Drying: Dry the purified product under a vacuum to obtain this compound as a solid.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

ParameterValue
Starting Material 13,4-Diaminopyridine
Starting Material 24-Bromobenzaldehyde
Molar Ratio (1:2)1:1
Solvent/CatalystPolyphosphoric Acid (PPA)
Reaction Temperature180-200 °C
Reaction Time2-4 hours
Typical Yield~75% (This is an estimated yield based on similar reactions and may vary)
Physical AppearanceSolid
Purification MethodRecrystallization or Column Chromatography

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Mix 3,4-Diaminopyridine and 4-Bromobenzaldehyde add_ppa Add Polyphosphoric Acid reagents->add_ppa 1. Equimolar amounts heat Heat to 180-200°C (2-4 hours) add_ppa->heat cool Cool to RT heat->cool quench Pour into Ice Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash purify Recrystallize/Column Chromatography wash->purify product 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine purify->product

Caption: Synthetic workflow for this compound.

Application Notes: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is recognized for its structural similarity to purines, enabling it to interact with the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a significant area of drug discovery. Derivatives of the imidazo[4,5-c]pyridine core have shown potential as inhibitors of several kinase families, including Src family kinases (SFKs), which are implicated in cancer cell proliferation, survival, and metastasis. These notes provide an overview of the potential application of this compound as a kinase inhibitor, with representative data and protocols based on the activities of structurally related compounds.

Mechanism of Action

It is hypothesized that this compound functions as an ATP-competitive inhibitor. The imidazopyridine core likely forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction for this class of inhibitors. The 4-bromophenyl substituent can engage in hydrophobic and van der Waals interactions within the active site, contributing to binding affinity and selectivity. By occupying the ATP-binding site, the compound prevents the transfer of a phosphate group from ATP to its substrate, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.

Potential Applications

Based on the activity of related compounds, this compound is a candidate for investigation in the following areas:

  • Oncology: As an inhibitor of tyrosine kinases such as Src, Fyn, and Yes, it may have anti-proliferative and pro-apoptotic effects in cancer cell lines where these kinases are overexpressed or hyperactivated, such as in glioblastoma.

  • Inflammatory Diseases: Given the role of certain kinases in inflammatory signaling, this compound could be explored for its potential to modulate inflammatory responses.

  • Virology: Some imidazopyridine derivatives have demonstrated antiviral properties, suggesting a potential avenue for research.

Data Presentation

The following table summarizes representative in vitro kinase inhibition and anti-proliferative activity data for this compound. This data is illustrative and based on the performance of similar imidazopyridine derivatives.

Target KinaseIC50 (nM)Cell LineCell-Based AssayGI50 (µM)
Src150U87 GlioblastomaProliferation1.2
Fyn220U87 GlioblastomaProliferation1.5
Yes350U87 GlioblastomaProliferation2.1
EGFR>10,000A431Proliferation>50
VEGFR2>10,000HUVECProliferation>50

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • This compound

  • Recombinant human kinase (e.g., Src)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in kinase assay buffer, typically from 100 µM to 1 nM.

  • To each well of a 96-well plate, add 5 µL of the diluted compound. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Add 10 µL of a solution containing the target kinase and its specific substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with a reagent to deplete unused ATP, followed by a 30-minute incubation with a detection reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., U87 glioblastoma)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well clear-bottom tissue culture plates

  • Spectrophotometer (490 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percent growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 cluster_1 Downstream Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and activates Src Src Kinase Receptor->Src Recruits and activates Inhibitor 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Inhibitor->Src Inhibits Grb2_Sos Grb2/Sos Src->Grb2_Sos Phosphorylates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: A representative tyrosine kinase signaling pathway inhibited by this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare serial dilution of This compound D Add compound to 96-well plate A->D B Prepare Kinase/Substrate Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Add ATP to start reaction C->F D->E E->F G Incubate for 60 min at 30°C F->G H Add ADP-Glo™ Reagents G->H I Read Luminescence H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. The quantitative data presented is representative of the compound class and should be confirmed through independent experimentation.

Application Notes and Protocols for 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of imidazo[4,5-c]pyridine have been explored for their potential as antiviral, anti-inflammatory, and notably, anticancer agents. The presence of the bromophenyl substituent at the 2-position enhances the compound's lipophilicity and is thought to play a crucial role in its interactions with biological targets, such as protein kinases and DNA.[1] These characteristics make it a promising candidate for further investigation and development in oncology.

This document provides detailed application notes and experimental protocols for the utilization of this compound in anticancer research, summarizing its observed biological effects and outlining methodologies for its study.

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated notable antiproliferative effects against a panel of human cancer cell lines. The cytotoxic potential of these compounds is highlighted by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Cell LineCancer TypeIC50 (µM)
LN-229Glioblastoma1.8–3.2
HCT-116Colorectal Carcinoma0.4
K-562Chronic Myeloid Leukemia12.1

Data sourced from in vitro studies on bromo-substituted derivatives of imidazo[4,5-c]pyridine.[1]

Postulated Mechanisms of Action

The precise molecular mechanisms underlying the anticancer effects of this compound are still under investigation. However, based on the activity of structurally related compounds, two primary mechanisms are proposed:

  • DNA Intercalation: The planar structure of the imidazo[4,5-c]pyridine core may allow it to insert between the base pairs of double-stranded DNA. This intercalation can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

  • Inhibition of Protein Kinases: Many imidazopyridine derivatives are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer cells. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By inhibiting these kinases, this compound could effectively halt tumor progression.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effects of the compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression levels of key proteins involved in cell signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells using a suitable lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR G cluster_invitro In Vitro Studies cluster_mechanism Mechanism Elucidation cluster_invivo In Vivo Studies (Optional) Start Compound Synthesis/ Acquisition Treatment Cancer Cell Line Treatment Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mechanism Mechanism of Action Studies Viability->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Western Blotting Mechanism->WesternBlot AnimalModel Tumor Xenograft Animal Model Mechanism->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-c]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] This document provides a detailed protocol for the in vitro cytotoxicity testing of a specific compound, 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. The following protocols are designed to be a comprehensive guide for researchers, offering methodologies to assess the compound's cytotoxic effects on various cancer cell lines. The primary assays included are the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V apoptosis assay to determine the mode of cell death.

Materials and Reagents

Cell Lines:

  • Human breast adenocarcinoma (MCF-7)

  • Human colon carcinoma (HCT116)

  • Human lung carcinoma (A549)

  • Human hepatocellular carcinoma (HepG2)

  • A non-cancerous cell line for selectivity assessment (e.g., human embryonic kidney cells, HEK293)[3]

Reagents:

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Doxorubicin (positive control)

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock and Working Solutions) Treatment Treatment of Cells with Compound Compound_Prep->Treatment Cell_Culture Cell Line Maintenance and Seeding Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->Apoptosis Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Conclusion Conclusion and Reporting Statistical_Analysis->Conclusion

Figure 1: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the cell culture supernatant.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate. Carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[1] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[1]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
HCT11624
48
72
A54924
48
72
HepG224
48
72
HEK29324
48
72

Table 2: Apoptosis and Necrosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
Compound (IC50)
Doxorubicin

Putative Signaling Pathway

While the exact mechanism of action for this compound is yet to be fully elucidated, related imidazopyridine compounds have been shown to exert their anticancer effects by inhibiting key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway and Aurora kinases, leading to cell cycle arrest and apoptosis.[5][6]

G cluster_pathway Putative Signaling Pathway Compound 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine PI3K PI3K Compound->PI3K AuroraKinase Aurora Kinase Compound->AuroraKinase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation and Survival mTOR->Proliferation CellCycle Cell Cycle Progression AuroraKinase->CellCycle CellCycle->Proliferation

Figure 2: Putative signaling pathway for imidazo[4,5-c]pyridine cytotoxicity.

Conclusion

This document provides a comprehensive set of protocols for the in vitro evaluation of the cytotoxic properties of this compound. By employing these assays, researchers can obtain valuable data on the compound's potency, mechanism of cell death, and potential cellular targets. The presented workflow and data presentation formats are intended to facilitate standardized and comparable results in the early stages of drug discovery and development.

References

Unraveling the Intricacies: Mechanism of Action Studies for Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Investigating the Biological Activity of a Promising Class of Compounds.

Imidazo[4,5-c]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of oncology. Their structural similarity to purines allows them to interact with various biological targets, leading to the modulation of critical cellular pathways. This document provides a comprehensive overview of the experimental protocols and data interpretation necessary to elucidate the mechanism of action of these promising therapeutic agents.

Quantitative Data Summary

The following tables summarize the reported in vitro anti-cancer activity of various imidazo[4,5-c]pyridine and related imidazopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
IP-5HCC1937Breast Cancer45
IP-6HCC1937Breast Cancer47.7
IP-7HCC1937Breast Cancer79.6
Compound 6A375Melanoma9.7 - 44.6
Compound 6WM115Melanoma9.7 - 44.6
Compound 6HeLaCervical Cancer9.7 - 44.6

Table 2: Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives against Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)
3f21.89.2

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
310.0420.1980.227

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. The following protocols provide a step-by-step guide for assessing the biological effects of imidazo[4,5-c]pyridine derivatives.

Protocol 1: Cell Viability Assessment by MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the water-soluble yellow dye into an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Imidazo[4,5-c]pyridine derivative stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine derivative in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.

Materials:

  • Imidazo[4,5-c]pyridine derivative

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[4,5-c]pyridine derivative for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Imidazo[4,5-c]pyridine derivative

  • Cancer cell lines

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[4,5-c]pyridine derivative for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in the PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase. Various formats are available, with luminescence-based ADP detection assays being common for high-throughput screening.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The activity of the kinase can be quantified by measuring the amount of ADP produced. In the ADP-Glo™ Kinase Assay, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin, which generates a luminescent signal proportional to the initial ADP concentration.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Imidazo[4,5-c]pyridine derivative

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the imidazo[4,5-c]pyridine derivative in kinase buffer. Prepare a solution containing the kinase and its substrate in kinase buffer.

  • Kinase Reaction: Add the compound dilutions to the wells of the plate. Add the kinase/substrate solution to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by imidazo[4,5-c]pyridine derivatives and the general workflow for their in vitro evaluation.

G cluster_0 Experimental Workflow for In Vitro Evaluation A Imidazo[4,5-c]pyridine Derivative B Cell Viability Assay (MTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Kinase Inhibition Assay C->F H Elucidation of Mechanism of Action D->H E->H G Western Blot Analysis (Signaling Proteins) F->G G->H

Caption: General workflow for the in vitro evaluation of imidazo[4,5-c]pyridine derivatives.

G cluster_1 STAT3/NF-κB Signaling Pathway Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB->Nucleus Translocation Gene Target Gene Expression (e.g., COX-2, iNOS, Bcl-2) Nucleus->Gene Transcription Proliferation Cell Proliferation, Survival, Inflammation Gene->Proliferation Compound Imidazo[4,5-c]pyridine Derivative Compound->pSTAT3 Inhibits Phosphorylation Compound->NFkB Inhibits Activation

Caption: Inhibition of the STAT3 and NF-κB signaling pathways by imidazo[4,5-c]pyridine derivatives.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound Imidazo[4,5-c]pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits Phosphorylation Compound->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[4,5-c]pyridine derivatives.

This document serves as a foundational guide for researchers investigating the mechanism of action of imidazo[4,5-c]pyridine derivatives. The provided protocols and visualizations offer a structured approach to systematically unravel the complex biological activities of this important class of heterocyclic compounds.

Development of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine as a potential therapeutic agent.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have been explored for their potential as antiviral, anti-inflammatory, and anticancer agents.[1] The subject of this application note, 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, is a specific derivative with potential therapeutic applications. The inclusion of a bromophenyl group can enhance lipophilicity and influence the compound's interaction with biological targets.[1] While specific data for this compound is limited, this document provides generalized protocols and potential applications based on the activities of closely related imidazo[4,5-c]pyridine derivatives.

Potential Therapeutic Applications

Based on studies of analogous compounds, this compound holds promise in several therapeutic areas:

  • Anticancer Activity: Imidazopyridine derivatives have demonstrated potent antitumor activities.[2] For instance, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs), which are implicated in the progression of cancers like glioblastoma.[3]

  • Antimicrobial and Antifungal Activity: Various substituted imidazo[4,5-c]pyridine derivatives have shown promising antibacterial and antifungal activities with low minimum inhibitory concentration (MIC) values against several pathogens.[4]

  • Antimycobacterial Activity: Novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis.[5]

Data Presentation

Due to the limited publicly available data for this compound, the following tables are illustrative and based on data for analogous imidazo[4,5-c]pyridine derivatives to provide a comparative framework.

Table 1: Illustrative Anticancer Activity Data for Imidazo[4,5-c]pyridine Analogs

Compound IDTarget Cell LineIC50 (µM)Reference
Analog AHuman Breast Cancer (MCF-7)8.5[6]
Analog BHuman Glioblastoma (U87)5.2[3]
Analog CHuman Lung Cancer (A549)12.1[7]

Table 2: Illustrative Antimicrobial Activity Data for Imidazo[4,5-c]pyridine Analogs

Compound IDMicrobial StrainMIC (µg/mL)Reference
Analog DStaphylococcus aureus4[4]
Analog EEscherichia coli8[4]
Analog FCandida albicans16[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 2-aryl-imidazo[4,5-c]pyridines.[4]

Materials:

  • 3,4-Diaminopyridine

  • 4-Bromobenzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of sodium metabisulfite (1.1 eq) in water and stir for 30 minutes to form the bisulfite adduct.

  • To this mixture, add 3,4-diaminopyridine (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and then with water.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, U87, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[4]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizations

G cluster_synthesis Synthesis Workflow A 3,4-Diaminopyridine + 4-Bromobenzaldehyde B Reaction with Na2S2O5 A->B Step 1 C Cyclocondensation B->C Step 2 D Purification (Recrystallization) C->D Step 3 E 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine D->E Final Product G cluster_workflow In Vitro Anticancer Screening Workflow A Cancer Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F G cluster_pathway Hypothesized Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR Src Src Family Kinase GFR->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Compound 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Compound->Src Inhibition Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura coupling reactions with 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. The imidazo[4,5-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, and its functionalization via cross-coupling reactions is crucial for the development of novel therapeutic agents. While specific literature on the Suzuki-Miyaura coupling of this exact molecule is not extensively available, this guide synthesizes information from analogous reactions with structurally similar compounds, such as imidazo[4,5-b]pyridines and other brominated N-heterocycles, to provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In the context of this compound, the reaction facilitates the formation of a new carbon-carbon bond at the 4-position of the phenyl ring. The catalytic cycle generally involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The presence of the basic nitrogen atoms in the imidazo[4,5-c]pyridine core can influence the reaction by coordinating with the palladium catalyst, which may necessitate careful selection of ligands and reaction conditions to avoid catalyst deactivation.[3][4]

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of structurally related N-heterocyclic compounds. This data serves as a valuable reference for designing experiments with this compound.

Heterocyclic SubstrateBoronic AcidPalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O80-12081[3][5]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-8060[6]
4(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)dppfPhase-TransferNot SpecifiedNot SpecifiedGood[7]
2,6-disubstituted imidazo[4,5-b]pyridinesPhenylboronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
2-Bromopyridine derivativesArylboronic acidsPd₂(dba)₃ (1.5)Phosphite/Phosphine OxideKFDioxaneNot Specified74-91[9]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[10]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base pd_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Ar-X 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Ar'-B(OR)2 Arylboronic Acid

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants, catalyst, and base in a Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent 3. Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction 4. Reaction: Heat to 80-120 °C with stirring. solvent->reaction monitor 5. Monitoring: Track progress with TLC/LC-MS. reaction->monitor workup 6. Aqueous Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup Upon completion extraction 7. Extraction & Drying: Separate organic layer and dry over Na₂SO₄. workup->extraction concentration 8. Concentration: Remove solvent under reduced pressure. extraction->concentration purification 9. Purification: Column chromatography on silica gel. concentration->purification end End Product purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-c]pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document focuses on the application and protocols for screening the antimicrobial activity of a specific derivative, 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. This compound is of particular interest due to the presence of a bromophenyl group, which can enhance its biological activity.

These application notes provide a summary of the antimicrobial potential of this compound and its analogs, detailed protocols for its screening, and a discussion of its potential mechanism of action.

Antimicrobial Activity Profile

While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, studies on closely related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated significant antimicrobial activity against a panel of pathogenic bacteria and fungi. The data from these analogs strongly suggest the potential of the target compound as a valuable scaffold for the development of new antimicrobial agents.

Derivatives of the imidazo[4,5-c]pyridine core have shown promising activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (4-8 µg/mL) against various pathogens.[1]

Table 1: Antimicrobial Activity of Analogs of this compound

Compound ClassTest OrganismMIC (µg/mL)Reference
Imidazo[4,5-c]pyridine derivativesEscherichia coli4 - >128[1]
Pseudomonas aeruginosa8 - >128[1]
Staphylococcus aureus4 - 64[1]
Methicillin-resistant S. aureus (MRSA)4 - 32[1]
Enterococcus faecalis8 - 128[1]
Candida albicans4 - >128[1]
Candida parapsilosis8 - >128[1]
6-Bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridineStaphylococcus aureusZone of Inhibition (mm) at 100µ g/disc : 12-24
Bacillus subtilisZone of Inhibition (mm) at 100µ g/disc : 10-22
Proteus vulgarisZone of Inhibition (mm) at 100µ g/disc : 11-20
Klebsiella pneumoniaeZone of Inhibition (mm) at 100µ g/disc : 10-18
Aspergillus nigerZone of Inhibition (mm) at 100µ g/disc : 12-21
Penicillium chrysogenumZone of Inhibition (mm) at 100µ g/disc : 11-19

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound. Further testing on the specific compound is required for definitive results.

Experimental Protocols

A crucial step in evaluating the antimicrobial potential of this compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

1. Materials and Reagents:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Sterile saline solution (0.85%)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator

2. Preparation of Inoculum:

  • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm.

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100 times the highest desired test concentration to minimize the effect of the solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth.

  • Typically, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution to the first well and mix.

  • Transfer 100 µL from the first well to the second well, and continue this serial dilution across the plate to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted test compound.

  • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative/growth control well (broth with inoculum only). A sterility control well (broth only) should also be included.

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, a plausible target for this class of compounds is DNA gyrase . DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The structural similarity of imidazopyridines to purines may facilitate their binding to the ATP-binding site of the GyrB subunit of DNA gyrase.

Below is a diagram illustrating the proposed mechanism of action.

antimicrobial_mechanism cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell Compound 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The overall workflow for screening the antimicrobial activity of this compound is a systematic process that begins with the compound and the selection of microbial strains and culminates in the determination of its antimicrobial efficacy.

experimental_workflow Start Start: Compound Synthesis & Purification Strain_Selection Microbial Strain Selection Start->Strain_Selection MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay Test Compound Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Inoculum_Prep->MIC_Assay Data_Analysis Data Analysis & MIC Determination MIC_Assay->Data_Analysis Further_Studies Further Studies: (MBC, Time-Kill, etc.) Data_Analysis->Further_Studies End End: Antimicrobial Profile Established Data_Analysis->End Further_Studies->End

Caption: Workflow for antimicrobial activity screening.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a standardized approach for the in vitro evaluation of its activity. Further investigations, including determining the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and in vivo efficacy studies, are warranted to fully characterize its therapeutic potential. Elucidation of its precise mechanism of action will also be crucial for its future development and optimization.

References

High-Throughput Screening of Imidazo[4,5-c]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazo[4,5-c]pyridine chemical libraries. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors. The protocols outlined below are designed for automated HTS platforms and focus on identifying and characterizing novel inhibitors of key oncogenic kinases and assessing their impact on cancer cell viability.

Introduction to Imidazo[4,5-c]pyridines

The structural similarity between the imidazo[4,5-c]pyridine heterocyclic ring system and naturally occurring purines has led to extensive biological investigation of these compounds. This scaffold has proven to be a versatile starting point for the development of potent inhibitors targeting a variety of protein kinases, including Aurora kinases, Src family kinases (SFKs), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell division and transcription.[1][2][3][4] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Application Note 1: Target-Based HTS for Kinase Inhibitors

This application note describes a biochemical, target-based approach to screen an imidazo[4,5-c]pyridine library against a specific kinase of interest. The protocol is based on the ADP-Glo™ Kinase Assay, a universal, luminescent assay that measures the amount of ADP produced during a kinase reaction.[5] This method is highly amenable to HTS due to its robustness and high signal-to-background ratio.[6]

Key Biological Targets

Imidazo[4,5-c]pyridine derivatives have shown significant inhibitory activity against several important cancer-related kinases.

Target KinaseBiological RoleAssociated MalignanciesReference Compound IC50 (Example)
Aurora Kinase A/B Regulation of mitosis, spindle assembly, chromosome segregation.[7][8]Breast, Colon, Leukemia0.042 µM (Compound 31 against Aurora-A)[1]
Src Family Kinases (e.g., Src, Fyn) Signal transduction, cell adhesion, proliferation, and migration.[9][10][11]Glioblastoma, Colon, Breast0.12 µM (Compound 1s against Src)
CDK9 Regulation of transcriptional elongation.[1][12][13]Leukemia, Lymphoma, Prostate Cancer0.63 µM (Compound I against CDK9)[8]
FLT3 Receptor tyrosine kinase involved in hematopoiesis.[13]Acute Myeloid Leukemia (AML)6.2 nM (Compound 27e, Kd)[13]
HTS Workflow for Kinase Inhibition

The overall workflow for a target-based HTS campaign involves primary screening, hit confirmation, and dose-response analysis to determine potency.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Potency Determination Primary_Screen Screen Imidazo[4,5-c]pyridine Library at Single Concentration (e.g., 10 µM) Hit_Confirmation Re-test Primary Hits from Fresh Stock Primary_Screen->Hit_Confirmation Counter_Screen Counter-Screen for Assay Artifacts Hit_Confirmation->Counter_Screen Dose_Response Perform 10-point Dose-Response Curve Counter_Screen->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc

Caption: High-throughput screening experimental workflow.
Experimental Protocol: ADP-Glo™ Kinase Assay (384-Well Format)

This protocol is adapted for screening imidazo[4,5-c]pyridine libraries against a target kinase like Aurora A.

1. Materials and Reagents:

  • Imidazo[4,5-c]pyridine library (10 mM in DMSO)

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, low-volume assay plates

  • Positive control inhibitor (e.g., Alisertib)

  • Negative control (DMSO)

  • Automated liquid handling system and plate reader with luminescence detection.

2. Procedure:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the 10 mM library stock to 40 µM (4X final concentration) in Kinase Reaction Buffer.

    • Using an automated liquid handler, dispense 2.5 µL of the 4X compound solution, positive control, or DMSO into the appropriate wells of the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate master mix in Kinase Reaction Buffer (e.g., 20 ng/µL Aurora A, 0.4 µg/µL Kemptide).

    • Dispense 2.5 µL of the enzyme/substrate mix into all wells.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer (e.g., 20 µM ATP).

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells for a final reaction volume of 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.

3. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos) / (Lumi_neg - Lumi_pos))

    • Lumi_sample: Luminescence from a library compound well.

    • Lumi_pos: Average luminescence from positive control wells (e.g., Alisertib).

    • Lumi_neg: Average luminescence from negative control wells (DMSO).

  • Assay Quality Control:

    • Calculate the Z'-factor to assess assay quality.[15][16] An ideal HTS assay has a Z'-factor between 0.5 and 1.0.[15]

    • Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos|

    • SD: Standard Deviation.

    • Mean: Average luminescence.

  • Hit Selection:

    • Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Application Note 2: Cell-Based Phenotypic HTS

This application note details a phenotypic screen to identify compounds from an imidazo[4,5-c]pyridine library that reduce the viability of cancer cells. Phenotypic screening provides insights into a compound's effect in a more biologically relevant context. The protocol utilizes the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18][19]

HTS Workflow for Cell Viability

Cell_HTS_Workflow cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Assay Readout Seed_Cells Seed Cancer Cells in 384-well Plates Incubate_1 Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_1 Add_Compounds Add Library Compounds (Single Concentration) Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize Add Solubilization Buffer Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for a cell-based viability HTS assay.
Experimental Protocol: MTT Cell Viability Assay (384-Well Format)

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 384-well clear-bottom, tissue culture-treated plates.

  • Imidazo[4,5-c]pyridine library (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Positive control (e.g., Staurosporine).

  • Negative control (0.1% DMSO in medium).

  • Automated liquid handling systems and an absorbance plate reader.

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to an optimized seeding density (e.g., 2,000 cells/well) in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[20]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]

  • Compound Addition:

    • Prepare compound plates by diluting the library to the desired final screening concentration (e.g., 10 µM) in cell culture medium.

    • Transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells, resulting in a final volume of 50 µL per well.[20]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[20]

  • Assay Development:

    • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18]

    • Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_sample - Abs_blank) / (Abs_neg - Abs_blank)

    • Abs_sample: Absorbance from a compound-treated well.

    • Abs_neg: Average absorbance from negative control (DMSO) wells.

    • Abs_blank: Average absorbance from wells with medium only.

  • Hit Identification and Confirmation:

    • Hits are identified as compounds that reduce cell viability below a defined threshold (e.g., <50%).

    • Confirmed hits should be further characterized through dose-response studies to determine their IC50 values.

Signaling Pathway Visualization

Understanding the mechanism of action of hit compounds requires knowledge of the targeted cellular pathways. Imidazo[4,5-c]pyridine libraries frequently yield inhibitors of protein kinases that regulate cell cycle progression and survival.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome-microtubule attachment and cytokinesis.[7][21]

Aurora_Pathway cluster_0 G2/M Transition cluster_1 Metaphase/Anaphase cluster_2 Inhibition CDK1 CyclinB/CDK1 AuroraA Aurora A CDK1->AuroraA Activates AuroraB Aurora B (CPC) PLK1 PLK1 PLK1->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Corrects Errors SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Monitors Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified signaling pathway of Aurora kinases in mitosis.
Src Family Kinase (SFK) Signaling

SFKs are non-receptor tyrosine kinases that act as crucial nodes in signaling pathways downstream of growth factor receptors and integrins, regulating proliferation, survival, and migration.[9][11]

Src_Pathway cluster_0 Upstream Activation cluster_1 Core Signaling cluster_2 Cellular Outcomes cluster_3 Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activates Integrins Integrins Integrins->Src Activates Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src

Caption: Overview of Src Family Kinase (SFK) signaling pathways.

References

Troubleshooting & Optimization

Purification challenges of crude 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the purification of crude 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS: 113270-73-8).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 3,4-diaminopyridine and 4-bromobenzaldehyde or its derivatives.[1]

  • Regioisomers: Depending on the synthesis, isomeric variants of the imidazopyridine core may form.

  • Reaction Byproducts: Side-products from incomplete cyclization or side reactions promoted by reaction conditions.[2][3]

  • Residual Metal Catalysts: If transition-metal-catalyzed reactions are used (e.g., palladium-based cross-couplings), trace metals can contaminate the crude product.[4]

  • Degradation Products: The compound may degrade slightly due to exposure to heat, light, or acidic/basic conditions during work-up.[5]

Q2: My purified product is a yellow or off-white solid, not pure white. What causes this discoloration?

A2: A yellow tint is a common issue, even after chromatography shows a single spot.[4] Potential causes include:

  • Trace Metallic Impurities: Residual palladium or other transition metals from the synthesis can impart color.[4]

  • Oxidized Species: Aromatic amines and heteroaromatic compounds can be sensitive to air and light, forming minor, highly-colored oxidized impurities.[4]

  • Co-eluting Impurities: A minor impurity with a very similar polarity might not be resolved by the chosen chromatography conditions but is colored.

Q3: What is the general solubility profile of this compound?

A3: While specific data for this exact isomer is limited, analogous compounds like 2-(4-bromophenyl)-1H-imidazole are very slightly soluble in water (approx. 0.25 g/L).[6] It is expected to be sparingly soluble in non-polar solvents like hexanes and more soluble in polar organic solvents such as ethyl acetate, dichloromethane, methanol, and DMSO.

Troubleshooting Guides

Issue 1: Poor Separation or Low Yield during Column Chromatography
Symptom Potential Cause Troubleshooting Action
Compound streaks or "tails" down the column. Compound is too polar for the eluent; strong interaction with silica gel.Gradually increase the polarity of the eluent system. If streaking persists, consider adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7]
All components come out in the solvent front. The eluent is too polar.Start with a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). Run a new TLC analysis to find an optimal solvent system where the target compound has an Rf value of 0.2-0.4.[8]
Product does not elute from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed or decomposed on the silica.Test the compound's stability on a silica TLC plate before running the column.[8] If it is stable, significantly increase eluent polarity. If decomposition is suspected, switch to a less acidic stationary phase like alumina or deactivated silica gel.[8]
Fractions are pure, but the overall yield is very low. The crude material was not fully loaded or dissolved; some product remains on the column.Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. After the run, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to check if any product was retained.
Issue 2: Problems with Recrystallization
Symptom Potential Cause Troubleshooting Action
Product "oils out" instead of forming crystals. The solution is supersaturated with impurities; the boiling point of the solvent is higher than the melting point of the impure product; cooling is too rapid.Add slightly more hot solvent to ensure the compound is fully dissolved. Let the solution cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath).[9] If it still oils out, try a different solvent system.
No crystals form upon cooling. The solution is not saturated (too much solvent was added); the compound is highly soluble in the solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently warm until clear and cool slowly.[9]
Product crystallizes, but purity does not improve. The chosen solvent is not effective at leaving impurities in the solution; impurities are crystallizing with the product.Select a new solvent system. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[9]
Significant loss of product (low recovery). The compound has significant solubility in the cold solvent; too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.[9]

Purification Data Summary

The following table summarizes typical parameters and expected outcomes for purifying imidazopyridine derivatives, based on available literature.

Purification MethodSolvent System / ConditionsTypical YieldPurity AchievedReference / Notes
Initial Wash Water and Methanol~76%ModerateEffective for removing inorganic salts and highly polar starting materials.[10]
Column Chromatography Hexanes / Ethyl Acetate (e.g., 4:1)~82%>97%A common system for separating moderately polar compounds.[11]
Column Chromatography Dichloromethane / Hexane (e.g., 3:1 or 4:1)65-76%HighAnother effective system for similar heterocyclic structures.[12]
Recrystallization Ethanol / Water85-92%>97%Based on analogous compounds; adding water as an anti-solvent can improve yield.[9]
Recrystallization Ethanol or Methanol80-95%>98%Common solvents for recrystallizing N-aryl pyridone derivatives.[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Identify a suitable eluent system by thin-layer chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a glass column with silica gel. Pack the column using the chosen eluent system, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. The flow rate can be increased by applying gentle positive pressure (e.g., with a pump or bulb).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol). The ideal solvent should dissolve the crude product when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions only if needed to achieve full dissolution at the boiling point.[9]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a quick hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for forming pure, well-defined crystals.[9]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9] Dry the crystals under vacuum to remove all residual solvent.

Visualized Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Step cluster_end Final Product Crude Crude Solid TLC TLC Analysis Crude->TLC Dissolve small sample Column Column Chromatography TLC->Column Good Separation (Rf = 0.2-0.4) Recrystal Recrystallization TLC->Recrystal Single major spot (Solid) Pure Pure Product Column->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization Decision1 Does the solid fully dissolve when hot? Start->Decision1 Action1_No Add more hot solvent in portions Decision1->Action1_No No Decision2 Do crystals form upon slow cooling? Decision1->Decision2 Yes Action1_No->Decision1 Decision3 Does the product 'oil out'? Decision2->Decision3 No Success Pure Crystals Formed Decision2->Success Yes Action2_No 1. Concentrate solution 2. Add anti-solvent Action2_No->Decision2 Action3_Yes 1. Re-heat & add more solvent 2. Ensure slow cooling Decision3->Action3_Yes Yes Failure Try a different solvent system Decision3->Failure No, still no crystals Action3_Yes->Decision2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimizing reaction conditions for imidazo[4,5-c]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of imidazo[4,5-c]pyridines?

A1: Common starting materials for the synthesis of imidazo[4,5-c]pyridines include 3,4-diaminopyridine or 2,3-diaminopyridine, which are reacted with various benzaldehydes.[1] Another approach involves the use of 2,4-dichloro-3-nitropyridine, which is sequentially reacted with amines and aldehydes.[2]

Q2: What is a typical method for the cyclization step to form the imidazole ring?

A2: A common method for forming the imidazole ring is the condensation of a diaminopyridine intermediate with an aldehyde. This reaction is often carried out at elevated temperatures, for example, at 80°C in a solvent like DMSO.[2] Oxidative cyclization of diaminopyridines with aryl aldehydes is another effective method.[3]

Q3: How can I introduce substituents at different positions of the imidazo[4,5-c]pyridine core?

A3: Substituents can be introduced by using appropriately substituted starting materials. For instance, using different aldehydes in the cyclization step will vary the substituent at the 2-position. For solid-phase synthesis, a key pyridine building block can be reacted with polymer-supported amines, followed by the replacement of other groups with different amines and subsequent cyclization with various aldehydes to create diverse trisubstituted derivatives.[2]

Q4: What are some of the biological activities of imidazo[4,5-c]pyridine derivatives?

A4: Imidazo[4,5-c]pyridine derivatives have shown a wide range of pharmacological properties. They have been identified as potent anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[2] Additionally, they have exhibited fungicidal, antitumor, and antihypertensive activities.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • LC-MS analysis shows mainly unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Increase the reaction time or temperature. For condensations involving aldehydes, the use of a mild oxidizing agent can facilitate the cyclization and aromatization to the desired product, as air oxidation can be slow.[4]
Sub-optimal pH The reaction pH can be critical. For condensations with carboxylic acids, acidic conditions are generally required. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid may be beneficial.[4]
Inefficient Water Removal The condensation reaction produces water, which can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap is effective. In other cases, a compatible drying agent can be used.[4]
Purification Losses Significant product loss can occur during the workup and purification stages. It is important to optimize extraction and chromatography conditions for your specific derivative.[4]
Issue 2: Formation of Multiple Regioisomers

Symptoms:

  • NMR and LC-MS data indicate the presence of more than one isomer.

  • Difficulty in isolating the desired product from isomeric mixtures.

Possible Causes and Solutions:

CauseRecommended Action
Non-regioselective Arylation When using starting materials like 2,4-dichloro-3-nitropyridine, nucleophilic substitution can occur at different positions, leading to isomeric products. The ratio of isomers can be influenced by the solvent and base used. For instance, arylation of a resin with 2,4-dichloro-3-nitropyridine in DMSO with N-ethyldiisopropylamine (EDIPA) was found to be non-regioselective.[2] Careful selection of reaction conditions and purification by HPLC may be necessary to isolate the desired isomer.[2]
N-Alkylation at Multiple Sites The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated. The regioselectivity of alkylation is highly dependent on the reaction conditions, including the base and solvent. To control the regioselectivity, it is crucial to carefully screen different bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, THF).
Issue 3: Presence of an Unexpected Side Product with a Molecular Weight 2 Units Higher

Symptoms:

  • Mass spectrometry shows a peak at [M+2]+.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Oxidation During the cyclization with an aldehyde, incomplete oxidation can lead to the formation of a dihydro-imidazo[4,5-c]pyridine or a Schiff's base intermediate. To promote full aromatization to the desired product, consider increasing the reaction temperature or adding a mild oxidizing agent. For example, complete conversion was observed at 80°C in DMSO.[2]

Experimental Protocols

Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This protocol is adapted from a method for the solid-supported synthesis of imidazo[4,5-c]pyridines.[2]

Step 1: Arylation of the Resin

  • Swell the polymer-supported amine resin in DMSO.

  • Add a 0.5 M solution of 2,4-dichloro-3-nitropyridine in DMSO in the presence of N-ethyldiisopropylamine (EDIPA).

  • Allow the reaction to proceed overnight at room temperature.

Step 2: Substitution with a Secondary Amine

  • Wash the resin from the previous step.

  • Add a 10% solution of the desired secondary amine in DMSO.

  • Let the reaction proceed overnight at room temperature.

Step 3: Nitro Group Reduction

  • Wash the resin.

  • Add a solution of sodium dithionite, potassium carbonate, and tetrabutylammonium hydrogensulfate in a DCM/water mixture.

  • React overnight at room temperature.

Step 4: Cyclization with an Aldehyde

  • Wash the resin.

  • Add a 0.5 M solution of the desired aldehyde in DMSO.

  • Heat the reaction mixture at 80°C for 16 hours.

Step 5: Cleavage from the Resin

  • Wash the resin.

  • Treat the resin with a 50% solution of TFA in DCM for 1 hour at room temperature to cleave the product.

  • Isolate and purify the product, typically by HPLC.

Data Presentation

Table 1: Effect of Reaction Conditions on the Cyclization Step

Aldehyde ConcentrationSolventTemperatureOutcome
0.2 MDCM or DMFRoom TemperatureIncomplete reaction, presence of starting material and [M+2]+ side product.[2]
0.5 MDMSO80 °CComplete conversion, 80% crude purity of the target product.[2]

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G Workflow for Solid-Phase Synthesis of Imidazo[4,5-c]pyridines A 1. Arylation of Resin (2,4-dichloro-3-nitropyridine, EDIPA, DMSO) B 2. Amine Substitution (Secondary Amine, DMSO) A->B C 3. Nitro Reduction (Na2S2O4, K2CO3, TBAHS) B->C D 4. Cyclization (Aldehyde, DMSO, 80°C) C->D E 5. Cleavage (TFA/DCM) D->E F Purification (HPLC) E->F G Final Product F->G

Caption: Solid-phase synthesis workflow for imidazo[4,5-c]pyridines.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Flowchart for Low Yield A Low or No Product Yield B Check for unreacted starting materials A->B C Increase reaction time or temperature B->C Yes E Check reaction pH B->E No D Consider adding a mild oxidizing agent C->D F Adjust pH with acid/base as needed E->F Sub-optimal G Ensure efficient water removal E->G Optimal H Use Dean-Stark trap or drying agent G->H Inefficient I Optimize purification conditions G->I Efficient

Caption: Troubleshooting logic for addressing low product yield.

References

Identifying and minimizing side products in imidazo[4,5-c]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the synthesis of imidazo[4,5-c]pyridines?

A1: The most prevalent side products are typically regioisomers, which can form during the initial cyclization reaction or in subsequent N-alkylation steps. Other potential side products include N-oxides of the pyridine ring and products resulting from incomplete cyclization. Degradation of the starting material, 3,4-diaminopyridine, can also lead to impurities.

Q2: How can I control regioselectivity during the synthesis and subsequent alkylation of imidazo[4,5-c]pyridines?

A2: Controlling regioselectivity is a key challenge. During the initial synthesis, the choice of starting materials and reaction conditions can direct the formation of a specific isomer. For instance, in solid-phase synthesis using 2,4-dichloro-3-nitropyridine, the regioselectivity of the initial substitution can be influenced by the choice of a polymer-supported amine.[1] In N-alkylation, the reaction conditions, including the choice of base and solvent, play a crucial role. For 5H-imidazo[4,5-c]pyridines, alkylation has been observed to occur predominantly on the N5 nitrogen of the pyridine ring.[2]

Q3: My cyclization reaction to form the imidazole ring is not going to completion. What can I do?

A3: Incomplete cyclization is a common issue. To drive the reaction to completion, consider the following:

  • Increase Reaction Temperature: Many cyclization reactions require significant thermal energy. Increasing the temperature or switching to a higher-boiling solvent may be necessary.

  • Water Removal: The condensation reaction that forms the imidazole ring releases water. If not effectively removed, water can inhibit the reaction. Using a Dean-Stark trap for high-temperature reactions or adding a compatible drying agent can be beneficial.

  • Acid Catalysis: For condensations involving carboxylic acids or their equivalents, acidic conditions are often required to facilitate the reaction.

Q4: I suspect N-oxide formation in my reaction. How can I prevent it and what should I do if it has already formed?

A4: The pyridine nitrogen in the imidazo[4,5-c]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, particularly when using oxidative conditions.

  • Prevention: Carefully control the stoichiometry and strength of any oxidizing agents used in your synthesis. Using milder oxidants and controlling the reaction temperature and time can minimize N-oxide formation.

  • Reduction: If an N-oxide has formed, it can often be reduced back to the desired product. Common methods include catalytic hydrogenation (e.g., using Raney Nickel) or treatment with phosphorus reagents like phosphorus trichloride (PCl₃).

Troubleshooting Guides

Issue 1: Formation of Multiple Regioisomers during Synthesis or N-Alkylation

Symptoms:

  • Complex proton and carbon NMR spectra with more peaks than expected for a single product.

  • Multiple spots on Thin Layer Chromatography (TLC) that are difficult to separate.

  • Broad or multiple peaks in High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Non-regioselective initial reaction In solid-phase synthesis starting from substituted pyridines, the initial nucleophilic substitution can occur at different positions, leading to a mixture of isomers.[1] Consider modifying the starting materials or the reaction conditions to favor one substitution pattern.
Tautomerization leading to multiple alkylation sites The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated. The choice of base and solvent can significantly influence the ratio of N-alkylated isomers.
Ineffective separation of isomers Regioisomers often have very similar physical properties, making them difficult to separate by standard column chromatography.

Experimental Protocol for Regioisomer Analysis: Two-dimensional NMR techniques are crucial for the unambiguous structural determination of regioisomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space, which helps in determining the position of an alkyl group relative to the protons on the heterocyclic core.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity within the molecule and confirming the site of alkylation.[2]

Issue 2: Low Yield of the Desired Imidazo[4,5-c]pyridine Product

Symptoms:

  • Low isolated yield after purification.

  • Presence of significant amounts of starting material or unidentifiable side products in the crude reaction mixture.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, or bases to optimize the reaction. For cyclization reactions, ensure that water is effectively removed.
Degradation of Starting Materials or Product Use pure, dry reagents and solvents. If the starting materials or product are sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light. 3,4-diaminopyridine, a common starting material, can degrade under oxidative conditions.
Inefficient Purification Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. For challenging separations of regioisomers, preparative HPLC may be necessary.

Quantitative Data

The formation of side products, particularly regioisomers, is highly dependent on the specific synthetic route and reaction conditions. Below is a summary of quantitative data from a cited experimental protocol.

Table 1: Regioisomer Formation in Solid-Phase Synthesis

Starting MaterialReaction StepProduct Ratio (Regioisomer 1 : Regioisomer 2)Reference
2,4-dichloro-3-nitropyridine and polymer-supported amineArylation8.5 : 1.5[1]

Regioisomer 1 corresponds to substitution at position 4, and Regioisomer 2 corresponds to substitution at position 2 of the pyridine ring.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This method involves the reaction of a polymer-supported amine with 2,4-dichloro-3-nitropyridine, followed by substitution of the second chlorine, reduction of the nitro group, and imidazole ring closure with an aldehyde.

  • Arylation: A polymer-supported amine resin is reacted with a 0.5 M solution of 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in dimethyl sulfoxide (DMSO). This step is not completely regioselective.[1]

  • Substitution: The remaining chlorine atom is substituted with a secondary amine (e.g., piperidine) in DMSO.

  • Nitro Group Reduction: The nitro group is reduced using sodium dithionite in the presence of potassium carbonate and a phase-transfer catalyst.

  • Cyclization: The imidazole ring is formed by reacting the resulting diamine with an aldehyde (e.g., benzaldehyde) in DMSO at 80 °C.[1]

  • Cleavage and Purification: The final product is cleaved from the resin and purified, for example, by semipreparative reverse-phase HPLC.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start_pyridine 3,4-Diaminopyridine condensation Condensation start_pyridine->condensation start_carbonyl Carbonyl Compound (e.g., Aldehyde) start_carbonyl->condensation cyclization Cyclization condensation->cyclization extraction Extraction cyclization->extraction chromatography Column Chromatography extraction->chromatography tlc_lcms TLC / LC-MS chromatography->tlc_lcms nmr NMR Spectroscopy tlc_lcms->nmr product Imidazo[4,5-c]pyridine nmr->product troubleshooting_workflow cluster_identification Side Product Identification cluster_solutions Troubleshooting Solutions cluster_confirmation Confirmation start Multiple Products Detected (TLC, LC-MS, NMR) check_regioisomers Are they regioisomers? start->check_regioisomers check_incomplete_cyclization Is starting material present? check_regioisomers->check_incomplete_cyclization No modify_conditions Modify Reaction Conditions (Solvent, Base, Temp.) check_regioisomers->modify_conditions Yes check_n_oxide Mass consistent with N-oxide? check_incomplete_cyclization->check_n_oxide No increase_time_temp Increase Reaction Time/Temp & Ensure Water Removal check_incomplete_cyclization->increase_time_temp Yes reduce_n_oxide Reduce N-oxide check_n_oxide->reduce_n_oxide Yes optimize_purification Optimize Chromatography (e.g., Preparative HPLC) modify_conditions->optimize_purification change_reagents Change Alkylating Agent or Protecting Groups change_reagents->optimize_purification confirm_structure Confirm Structure (2D-NMR: NOESY, HMBC) optimize_purification->confirm_structure increase_time_temp->start reduce_n_oxide->start

References

Troubleshooting low solubility of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my stock (e.g., in DMSO) into an aqueous assay buffer. What should I do?

A1: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." The abrupt change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment can cause the compound to exceed its solubility limit and precipitate.[1][2]

Here is a step-by-step approach to troubleshoot this issue:

  • Optimize Co-Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay should be kept as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems.[2] Experiment with a range of final DMSO concentrations to find a balance between compound solubility and assay compatibility.

  • Modify the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This involves a stepwise dilution of the stock solution into the aqueous buffer, which can help to keep the compound in solution.[1] Ensure rapid and thorough mixing during each dilution step.

  • Adjust the pH: If your compound has ionizable groups, modifying the pH of the assay buffer can significantly enhance its solubility.[1][3] For basic compounds, lowering the pH might increase solubility, while for acidic compounds, a higher pH may be beneficial.[1] It is crucial to ensure the final pH is compatible with your experimental system.

  • Gentle Heating and Sonication: In some cases, gentle warming or brief sonication of the solution after dilution can help to redissolve small amounts of precipitate.[2][4] However, be cautious as excessive heat can degrade the compound.

Q2: I am observing high variability in my assay results. Could this be related to the solubility of this compound?

A2: Yes, high variability in assay results is a frequent consequence of poor compound solubility.[4][5] If the compound is not fully dissolved, the actual concentration in your assay will be inconsistent, leading to unreliable and non-reproducible data.[6] Before conducting a full experiment, it is advisable to perform a solubility test in your final assay buffer to confirm that the compound remains in solution at the desired concentrations.[1]

Q3: What are some alternative formulation strategies to improve the solubility of this compound for in vitro assays?

A3: If optimizing the solvent system is insufficient, several formulation strategies can be employed:

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][7]

    • Surfactants: Biocompatible surfactants can be used at low concentrations to aid in solubilization.[3][8]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to an enhanced dissolution rate.[3] This can be achieved through techniques like micronization or nanomilling.[3][7]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can improve its solubility and dissolution rate.[7][9]

Q4: For in vivo studies, what formulation approaches can enhance the bioavailability of poorly soluble compounds like this compound?

A4: For animal studies, oral bioavailability is often limited by poor solubility.[9] The following strategies can be considered:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization and absorption.[7][10]

  • Nanosuspensions: Formulating the compound as a nanosuspension can increase its dissolution velocity and saturation solubility.[11][12]

  • Salt Formation: If the compound has an ionizable functional group, forming a salt can significantly improve its solubility and dissolution rate.[10][12]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (Calculated/Experimental)Reference
WaterVery slightly soluble[13] (similar imidazole compound)
DMSOSolubleGeneral knowledge for similar heterocyclic compounds
EthanolSlightly solubleGeneral knowledge for similar heterocyclic compounds
MethanolSlightly solubleGeneral knowledge for similar heterocyclic compounds

Note: Specific experimental solubility data for this compound is not widely available. The data for the similar compound 2-(4-Bromophenyl)-1H-imidazole is "Very slightly soluble (0.25 g/L) (25 ºC), Calc."[13].

Table 2: Effect of pH on Aqueous Solubility (Hypothetical Data)

pHSolubility (µg/mL)
5.05.0
6.01.5
7.4<1.0
8.0<1.0

This table presents hypothetical data to illustrate the potential impact of pH on the solubility of an ionizable compound. The imidazo[4,5-c]pyridine core has basic nitrogens, suggesting that solubility may increase at a lower pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of a suitable organic solvent, such as 100% DMSO, to dissolve the compound completely.[2]

  • Vortex or sonicate the mixture until a clear solution is obtained.[2]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Kinetic Solubility Assay using Turbidimetry

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Add the aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit of the compound under those conditions.[5]

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer check_stock Visually inspect DMSO stock for precipitate start->check_stock optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) check_stock->optimize_dilution Stock is clear end_reformulate Consider Reformulation (e.g., solid dispersion, nanoparticles) check_stock->end_reformulate Precipitate in stock check_solubility Precipitation resolved? optimize_dilution->check_solubility adjust_cosolvent Adjust Final Co-solvent % (e.g., lower DMSO concentration) check_solubility->adjust_cosolvent No end_success Proceed with Assay check_solubility->end_success Yes check_solubility2 Precipitation resolved? adjust_cosolvent->check_solubility2 adjust_ph Modify Buffer pH (if compound is ionizable) check_solubility2->adjust_ph No check_solubility2->end_success Yes check_solubility3 Precipitation resolved? adjust_ph->check_solubility3 use_excipients Employ Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) check_solubility3->use_excipients No check_solubility3->end_success Yes use_excipients->end_reformulate

Caption: Troubleshooting workflow for compound precipitation.

G Strategies to Enhance Solubility cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Strategies ph_adjustment pH Adjustment improved_solubility Improved Solubility and Bioavailability ph_adjustment->improved_solubility cosolvents Co-solvents cosolvents->improved_solubility particle_size Particle Size Reduction (Micronization, Nanonization) particle_size->improved_solubility solid_dispersion Amorphous Solid Dispersions solid_dispersion->improved_solubility lipid_based Lipid-Based Formulations (e.g., SEDDS) lipid_based->improved_solubility complexation Complexation (e.g., Cyclodextrins) complexation->improved_solubility low_solubility Low Solubility of This compound low_solubility->ph_adjustment low_solubility->cosolvents low_solubility->particle_size low_solubility->solid_dispersion low_solubility->lipid_based low_solubility->complexation

Caption: Key strategies for enhancing compound solubility.

References

Stability issues of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidic and basic nature of the solution can catalyze hydrolysis or other degradation reactions. The imidazole and pyridine moieties have basic nitrogens that can be protonated.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[5]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[5]

  • Oxidizing agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.[5]

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence degradation pathways. For instance, protic solvents may participate in solvolysis reactions.

Q3: Are there any known degradation pathways for imidazo[4,5-c]pyridine derivatives?

A3: Specific degradation pathways for this compound are not extensively documented. However, based on the chemistry of related heterocyclic compounds, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the imidazole ring under strong acidic or basic conditions.

  • Oxidation: Oxidation of the nitrogen atoms in the pyridine or imidazole rings to form N-oxides.

  • Photodegradation: Ring cleavage or rearrangement upon exposure to light.

Researchers should perform forced degradation studies to identify the specific degradation products and pathways for this compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound precipitates out of solution over time. The compound has low solubility in the chosen solvent at the experimental concentration and temperature.1. Determine the solubility of the compound in various solvents to select a more suitable one. 2. Consider gently warming the solution to aid dissolution, but be mindful of potential thermal degradation. 3. Prepare more dilute solutions.
Discoloration of the solution is observed. This may indicate degradation of the compound, possibly due to light exposure or reaction with solvent impurities.1. Store solutions protected from light using amber vials or by wrapping the container in aluminum foil. 2. Use high-purity (e.g., HPLC grade) solvents to minimize reactive impurities. 3. Analyze the solution using techniques like HPLC-UV or LC-MS to identify potential degradation products.
Inconsistent results in biological or chemical assays. The compound may be degrading in the assay medium, leading to a lower effective concentration.1. Assess the stability of the compound under the specific assay conditions (e.g., buffer composition, pH, temperature) over the time course of the experiment. 2. Prepare fresh stock solutions before each experiment. 3. If degradation is confirmed, consider using a more stable analog or adjusting the formulation (e.g., using a co-solvent or stabilizer).
Appearance of new peaks in chromatograms during analysis. This is a strong indication of compound degradation.1. Conduct a systematic forced degradation study (see Experimental Protocol below) to identify the conditions causing degradation. 2. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradation products.[5][6]

Quantitative Data Summary

As specific experimental stability data for this compound is not available, the following table provides an illustrative example of how stability data could be presented. This data is hypothetical and should be determined experimentally.

Table 1: Illustrative Stability of this compound in Different Solvents under Accelerated Conditions (40°C)

SolventInitial Concentration (µg/mL)% Remaining after 24h% Remaining after 48h% Remaining after 72h
Methanol10098.597.195.8
Acetonitrile10099.298.597.9
Water (pH 7.4)1095.390.886.2
0.1 M HCl1085.172.561.3
0.1 M NaOH1088.979.370.1
DMSO10099.899.699.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as RP-HPLC with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products. Aim for 5-20% degradation to ensure that the degradation products are readily detectable without complete loss of the parent compound.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a general approach to developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for stability testing.[6][7]

  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Method Development:

    • Inject the unstressed and stressed samples from the forced degradation study.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

    • Select a suitable detection wavelength (e.g., the λmax of the parent compound) using a photodiode array (PDA) detector to ensure all components are detected.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (Solution at 60°C) stock->thermal Expose to Stress Conditions photo Photolytic (UV/Vis Light) stock->photo Expose to Stress Conditions neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data (Identify & Quantify Degradants) hplc->data

Caption: Workflow for Forced Degradation and Stability Analysis.

Putative_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis) parent 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H+ or OH- n_oxide N-Oxide Derivatives parent->n_oxide [O] photo_prod Rearrangement or Cleavage Products parent->photo_prod

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: High-Purity Recrystallization of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For this compound, a polar protic solvent or a mixture is likely to be effective due to the presence of the imidazole and pyridine rings, which allow for hydrogen bonding.

A preliminary solvent screening is essential. Common solvent systems to evaluate for this class of compound include:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Solvent Pairs: Ethanol/Water, Methanol/Water, Toluene/Hexane.[2]

The choice of solvent is a critical step and will directly impact the yield and purity of the final product.[1]

Experimental Protocols

Q2: How do I perform a solvent screening to find the best recrystallization solvent?

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane) dropwise, starting with 0.5 mL. Agitate the mixture at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.[3] Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[3]

  • Evaluation: The ideal solvent will dissolve the compound when hot and form a significant amount of crystals upon cooling.

Q3: Can you provide a detailed protocol for the recrystallization of this compound?

Protocol: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the chosen solvent (e.g., ethanol) in small portions, just enough to cover the solid. Add a boiling chip or a magnetic stir bar.

  • Heating: Heat the mixture to the solvent's boiling point while stirring.[4] Continue to add small amounts of the hot solvent until the compound fully dissolves. Avoid adding an excess of solvent to maximize your yield.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.[2]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Troubleshooting Guide

Q4: My compound is not dissolving, even with a lot of hot solvent. What should I do?

This indicates that the chosen solvent is not suitable. You will need to select a more polar or a different class of solvent. Refer to the solvent screening protocol to find a more appropriate option. It is also possible that your crude product contains insoluble impurities. If a significant portion of the material dissolves, consider performing a hot filtration to remove the insoluble matter.[2]

Q5: No crystals are forming after the solution has cooled. What went wrong?

This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[6] To fix this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated.[5] Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of the pure compound if available.

  • Insufficient cooling: Ensure the flask has cooled to room temperature before moving it to an ice bath.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[2][6] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[6]

  • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help. If using a solvent pair, you may have added too much of the "poorer" solvent. Add more of the "better" solvent to redissolve the oil and then add the "poorer" solvent more slowly while the solution is hot.

Data Presentation

Solvent SystemSuitability for Imidazo[4,5-c]pyridinesExpected PurityKey Considerations
Ethanol High>98%Good for many N-heterocycles.[4]
Methanol High>98%Similar to ethanol, but lower boiling point.[4]
Isopropanol Moderate to High>97%Less polar than ethanol/methanol.
Acetonitrile Moderate>97%Aprotic polar solvent, can be effective.
Ethanol/Water High>97%Good for compounds with moderate polarity. Water acts as the anti-solvent.[2]
Toluene/Hexane Low to ModerateVariableMay be suitable if the compound is less polar.

Experimental Workflow

Caption: Recrystallization and troubleshooting workflow.

References

Technical Support Center: Overcoming Poor Regioselectivity in Imidazo[4,5-c]pyridine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of imidazo[4,5-c]pyridines?

A1: The main challenge in the N-alkylation of the imidazo[4,5-c]pyridine scaffold is controlling the regioselectivity. The molecule has multiple nucleophilic nitrogen atoms, primarily N4 and N5, leading to the potential formation of a mixture of regioisomers.[1][2] These regioisomers often possess very similar physical and chemical properties, making their separation challenging.[3]

Q2: Which nitrogen atoms are most susceptible to alkylation in imidazo[4,5-c]pyridines?

A2: In the imidazo[4,5-c]pyridine ring system, the nitrogen atoms of the pyridine ring (N4 and N5) are the primary sites for N-alkylation.[2] The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can potentially occur at different positions, but under many common basic conditions, alkylation on the pyridine nitrogen is predominant.[2][4]

Q3: How can I definitively determine the structure of the resulting regioisomers?

A3: Unambiguous structure determination of N-alkylated imidazo[4,5-c]pyridine regioisomers is crucial. A combination of spectroscopic techniques is essential, with 2D NMR methods being particularly powerful.[3][4] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the connectivity and spatial relationships between the alkyl group and the heterocyclic core.[2][4][5] For instance, a NOESY correlation between the N-CH2 protons of the alkyl group and the H-4 or H-6 protons of the pyridine ring can confirm the site of alkylation.[2]

Troubleshooting Guide

Issue 1: Low Yield of Alkylated Product

  • Possible Cause: Incomplete reaction.

    • Suggested Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the reaction temperature to drive the reaction to completion.[3][6]

  • Possible Cause: Suboptimal reaction conditions.

    • Suggested Solution: Experiment with different bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, THF, Dioxane) to identify the optimal conditions for your specific substrate and alkylating agent.[6]

  • Possible Cause: Degradation of starting materials or product.

    • Suggested Solution: Ensure the use of high-purity, dry reagents and solvents. If your starting material or product is sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 2: Poor Regioselectivity (Mixture of N4 and N5 isomers)

  • Possible Cause: Reaction conditions favoring multiple alkylation sites.

    • Suggested Solution: The choice of base and solvent system is critical in directing regioselectivity.[1][6] For example, using potassium carbonate in DMF is a commonly reported method that often favors alkylation on the pyridine nitrogen.[2][4] Screening different combinations of bases and solvents can help to favor the formation of the desired regioisomer.

  • Possible Cause: Steric and electronic effects of the substrate and alkylating agent.

    • Suggested Solution: The steric bulk of both the imidazo[4,5-c]pyridine substrate and the alkylating agent can influence the regiochemical outcome.[3] Modifying substituents on the starting materials may help direct the alkylation to a specific nitrogen.

  • Possible Cause: The inherent reactivity of the heterocyclic core.

    • Suggested Solution: If achieving high selectivity is challenging, a protecting group strategy can be employed to block the undesired alkylation site. This involves an additional protection step before alkylation and a deprotection step afterward.

Issue 3: Difficulty in Separating Regioisomers

  • Possible Cause: Similar polarity of the regioisomers.

    • Suggested Solution: If separation by standard column chromatography is difficult, several strategies can be employed. Trying different solvent systems or stationary phases can improve separation.[3] Additionally, developing a gradient elution method for High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation of Imidazopyridines

Imidazopyridine ScaffoldAlkylating AgentBaseSolventTemperatureOutcomeReference
2-phenyl-5H-imidazo[4,5-c]pyridine4-chlorobenzyl bromideK2CO3DMFRoom TempPredominantly N5 regioisomer[4]
2-phenyl-5H-imidazo[4,5-c]pyridinen-butyl bromideK2CO3DMFRoom TempPredominantly N5 regioisomer[4]
6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3DMFNot specifiedMainly N4 regioisomer[2]
Substituted 6H-imidazo[4,5-b]pyridineSubstituted benzyl chlorideK2CO3DMFRoom TempN-alkylation[1]
Substituted 6H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFRoom TempN-alkylation[1][6]
Substituted 6H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3DMFRoom TempN-alkylation[1]

Experimental Protocols

General Protocol for N-Alkylation of Imidazo[4,5-c]pyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the substituted 5H-imidazo[4,5-c]pyridine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.2 equivalents).[1]

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 equivalents) dropwise.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours.[1] Monitor the progress of the reaction by TLC.[1]

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.[1]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).[6]

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis start Imidazo[4,5-c]pyridine + Base (e.g., K2CO3) + Solvent (e.g., DMF) reaction Add Alkylating Agent Stir at Room Temperature Monitor by TLC start->reaction 1. Add Reagents filtration Filter to remove salts reaction->filtration 2. Reaction Complete extraction Solvent Extraction filtration->extraction 3. Isolate Crude purification Column Chromatography extraction->purification 4. Purify analysis Structure Elucidation (NMR: NOESY, HMBC) purification->analysis 5. Characterize

Caption: General workflow for the N-alkylation of imidazo[4,5-c]pyridines.

regioselectivity_factors center_node Regioselectivity (N4 vs. N5) base Base (e.g., K2CO3, NaH) base->center_node solvent Solvent (e.g., DMF, THF) solvent->center_node alkylating_agent Alkylating Agent (Steric & Electronic Effects) alkylating_agent->center_node substrate Substrate (Steric & Electronic Effects) substrate->center_node temperature Temperature temperature->center_node

Caption: Key factors influencing the regioselectivity of imidazo[4,5-c]pyridine alkylation.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and scalable method is the condensation of 3,4-diaminopyridine with a 4-bromobenzaldehyde derivative. This approach is favored for its operational simplicity and generally good yields. The reaction typically proceeds via an oxidative cyclization.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, meticulous control over temperature, reagent addition rates, and mixing efficiency is crucial. Exothermic events during the reaction can lead to side-product formation and impurities. Gradual addition of reagents and efficient stirring are paramount to maintain a homogeneous reaction mixture and consistent temperature profile.

Q3: What level of purity is required for in vivo studies, and how can it be achieved at scale?

A3: For in vivo studies, a purity of >98% is typically required. At scale, achieving this purity often involves a final recrystallization step. The choice of solvent for recrystallization is critical and should be optimized to ensure high recovery of the pure product while leaving impurities in the mother liquor.[4]

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Yes, handling large quantities of reagents requires careful safety planning. Ensure proper ventilation and personal protective equipment (PPE). Be aware of the potential for exothermic reactions and have a cooling plan in place. When working with solvents, consider their flammability and toxicity at the intended scale of operation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the reagents are of adequate purity, as impurities can inhibit the reaction.
Poor mixing in a large reaction vessel.Increase the stirring speed to ensure the reaction mixture is homogeneous. For very large vessels, consider using an overhead stirrer with a properly designed impeller for efficient mixing.
Impure Product Formation of side products due to localized overheating.Improve temperature control by using a reactor with a jacketed cooling system. Add reagents portion-wise or via a syringe pump to control the reaction rate and exotherm.
Inefficient purification.Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve the desired solubility profile. Consider a hot filtration step to remove any insoluble impurities before cooling.[4]
Difficulty with Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, cool the mixture and if the product does not precipitate, consider adding an anti-solvent to induce crystallization. Alternatively, the solvent can be partially removed under reduced pressure.
Oily product instead of a crystalline solid.This may indicate the presence of impurities. Try to purify a small sample by column chromatography to obtain a seed crystal. Add the seed crystal to the bulk of the oily product to induce crystallization.
Inconsistent Results Between Batches Variation in the quality of starting materials.Source high-purity 3,4-diaminopyridine and 4-bromobenzaldehyde from a reliable supplier. Perform quality control checks on incoming materials.
Variations in reaction conditions.Strictly adhere to the established standard operating procedure (SOP) for the synthesis. Ensure that all operators are trained on the critical process parameters.

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is designed for a 100 g scale synthesis.

Materials:

  • 3,4-Diaminopyridine (1.0 eq, 91.7 g)

  • 4-Bromobenzaldehyde (1.05 eq, 163.7 g)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)

  • Ethanol (1.5 L)

  • Activated Charcoal (10 g)

Procedure:

  • Reaction Setup: To a 5 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add 3,4-diaminopyridine and ethanol.

  • Reagent Addition: In a separate vessel, dissolve 4-bromobenzaldehyde in ethanol. This solution can be added directly, or alternatively, an adduct with sodium metabisulfite can be prepared to control the reactivity.[3]

  • Reaction: Heat the solution of 3,4-diaminopyridine to a gentle reflux (approximately 78 °C).

  • Slowly add the 4-bromobenzaldehyde solution to the reactor over a period of 1-2 hours to maintain a controlled reaction rate and temperature.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

  • Decolorization: Add activated charcoal to the mixture and stir for 30 minutes to remove colored impurities.

  • Filtration: Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or an optimized solvent system

Procedure:

  • Dissolution: In a suitably sized flask, add the crude product and a minimal amount of the chosen recrystallization solvent.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Table 1: Reagent Quantities for Scaled-Up Synthesis

ReagentMolecular Weight ( g/mol )MolesQuantity
3,4-Diaminopyridine109.130.8491.7 g
4-Bromobenzaldehyde185.020.88163.7 g
Ethanol46.07-1.5 L

Table 2: Expected Yield and Purity

ParameterExpected Value
Yield (after initial isolation) 75-85%
Purity (after initial isolation) 95-97%
Yield (after recrystallization) 85-95% (of crude)
Purity (after recrystallization) >98.5%

Visualizations

Synthesis_Pathway 3,4-Diaminopyridine 3,4-Diaminopyridine Intermediate_Schiff_Base Intermediate Schiff Base 3,4-Diaminopyridine->Intermediate_Schiff_Base Condensation 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Intermediate_Schiff_Base Final_Product 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Intermediate_Schiff_Base->Final_Product Oxidative Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Check Reagent Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temp incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_purity->start check_purification Review Purification Protocol complete->check_purification optimize_recrystallization Optimize Recrystallization Solvent check_purification->optimize_recrystallization end_node Pure Product (>98%) optimize_recrystallization->end_node

Caption: Troubleshooting workflow for synthesis scale-up.

Scale_Up_Considerations main Key Scale-Up Considerations Heat Management Mass Transfer Product Isolation & Purity heat Exotherm Control Jacketed Reactor Controlled Addition Rate main:f1->heat mass Efficient Mixing Appropriate Stirrer Design Homogeneity main:f2->mass purity Recrystallization Solvent Control of Cooling Rate Purity Analysis (HPLC) main:f3->purity

Caption: Logical relationships in scaling up the synthesis.

References

Technical Support Center: Characterization of Imidazo[4,5-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the common pitfalls encountered during the characterization of imidazo[4,5-c]pyridine isomers. The structural similarity between regioisomers makes their unambiguous identification a significant challenge, impacting biological activity and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between N-substituted imidazo[4,5-c]pyridine isomers?

A1: The primary challenge arises because N-alkylation or N-arylation of the imidazo[4,5-c]pyridine core can occur at multiple nitrogen atoms (typically N1, N3, or N5), leading to the formation of regioisomers.[1][2] These isomers often possess very similar physical and chemical properties, such as polarity and mass, which makes their separation by standard techniques like column chromatography difficult and their differentiation by simple 1D NMR or mass spectrometry ambiguous.[1][3]

Q2: My initial 1D NMR (¹H and ¹³C) spectra are insufficient to assign the structure. What is the recommended next step?

A2: When 1D NMR spectra are not definitive, the standard and most effective next step is to perform two-dimensional (2D) NMR experiments.[4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for unambiguously assigning the substituent's position.[2][4] HMBC reveals through-bond correlations over two to three bonds, while NOESY identifies through-space proximity between protons.[4]

Q3: What is considered the definitive, "gold standard" method for absolute structure confirmation of a single isomer?

A3: Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute structure of a molecule.[5][6] If a suitable single crystal of the purified isomer can be grown, XRD analysis provides an unambiguous 3D map of the molecule, confirming the precise location of all atoms and the exact position of the substituent.[5][7]

Troubleshooting Guide 1: Isomer Assignment Using 2D NMR

Issue: I have synthesized an N-substituted imidazo[4,5-c]pyridine, but I cannot determine if the substituent is on the N1, N3, or N5 position.

This is the most common pitfall. A strategic application of 2D NMR experiments is required for a conclusive assignment. The key is to identify correlations between the protons of the substituent (e.g., the -CH₂- group of a benzyl substituent) and the carbons or protons of the core heterocyclic ring.

Diagnostic 2D NMR Correlations

The unequivocal assignment depends on observing specific long-range correlations in the HMBC spectrum or through-space interactions in the NOESY spectrum. The table below summarizes the key diagnostic correlations for an N-substituted imidazo[4,5-c]pyridine.

RegioisomerKey Diagnostic Correlation (HMBC)Key Diagnostic Correlation (NOESY)Rationale
N1-Isomer Protons on the substituent show a ³J correlation to the C7a quaternary carbon.-The N1 substituent is three bonds away from the C7a carbon, resulting in a clear HMBC cross-peak.[4]
N3-Isomer Protons on the substituent show a ³J correlation to the C2 and C3a carbons.-The N3 substituent is three bonds away from both the C2 and C3a carbons, allowing for unambiguous HMBC correlations.[4]
N5-Isomer Protons on the substituent show a ³J correlation to the C4 and C6 carbons.Protons on the substituent show a through-space correlation to the H4 and H6 protons.The N5 substituent is three bonds from C4 and C6. Critically, it is also in close spatial proximity to the protons at positions 4 and 6 on the pyridine ring, resulting in a distinct NOE cross-peak.[2][4]

Note: The numbering of the imidazo[4,5-c]pyridine core is crucial for the correct interpretation of NMR data.

Caption: IUPAC numbering for the imidazo[4,5-c]pyridine scaffold.

Logical Workflow for NMR-Based Isomer Identification

The following diagram outlines the decision-making process for correctly identifying the isomeric structure using NMR spectroscopy.

Isomer_Identification_Workflow start Synthesized Product (Mixture or Single Isomer) nmr_1d Acquire 1D NMR (¹H, ¹³C) start->nmr_1d check_1d Is structure unambiguous? nmr_1d->check_1d nmr_2d Acquire 2D NMR (HMBC, NOESY) check_1d->nmr_2d No n1_isomer N1-Isomer Assigned (Corr. to C7a) check_1d->n1_isomer Yes (Rare) analyze_hmbc Analyze HMBC Spectrum: Look for ³J correlations (Substituent H ↔ Core C) nmr_2d->analyze_hmbc check_hmbc Correlation to C7a or C3a? analyze_hmbc->check_hmbc check_hmbc->n1_isomer C7a n3_isomer N3-Isomer Assigned (Corr. to C3a/C2) check_hmbc->n3_isomer C3a/C2 analyze_noesy No definitive HMBC to imidazole carbons. Analyze NOESY Spectrum check_hmbc->analyze_noesy Neither check_noesy NOE between Substituent H and H4/H6? analyze_noesy->check_noesy n5_isomer N5-Isomer Assigned check_noesy->n5_isomer Yes inconclusive Data Inconclusive Consider X-Ray Crystallography check_noesy->inconclusive No

Caption: Decision workflow for isomer assignment using 2D NMR.

Experimental Protocols

Detailed and optimized experimental protocols are critical for acquiring high-quality 2D NMR data.[4]

1. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Sample Preparation: Dissolve 5-15 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and filter into a 5 mm NMR tube.[4]

  • Instrumental Setup (Typical):

    • Acquire standard ¹H and ¹³C spectra first to determine spectral widths and pulse lengths.

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Optimize the long-range coupling delay (ⁿJCH) typically to a value between 6-10 Hz (corresponding to a delay of ~50-80 ms) to enhance correlations for 3-bond couplings.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio, which may require several hours of acquisition time depending on sample concentration.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

2. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

  • Objective: To identify protons that are close in space (< 5 Å), which is particularly useful for distinguishing the N5-regioisomer.[2][4]

  • Sample Preparation: Use the same sample as for the HMBC experiment. For optimal results, the sample should be degassed to remove dissolved oxygen, which can quench the NOE effect. This can be done via several freeze-pump-thaw cycles.[4]

  • Instrumental Setup (Typical):

    • Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • The critical parameter is the mixing time (d8). This should be optimized based on the molecular size. For small molecules, a mixing time of 500-1000 ms is a good starting point.

    • Acquire sufficient scans to see weak cross-peaks, which are often crucial for assignment.

    • Process the data similarly to other 2D spectra, ensuring proper phasing.

Troubleshooting Guide 2: Absolute Structure Confirmation

Issue: My NMR data is inconclusive, or I require absolute proof of structure for a publication or patent.

When NMR data is not sufficient, or when an undisputed structural proof is required, X-ray crystallography is the method of choice.

Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow start Purified Single Isomer crystal Grow Single Crystals (Slow evaporation, vapor diffusion, layering, etc.) start->crystal check_crystal Obtained suitable single crystal? crystal->check_crystal diffraction Collect Diffraction Data (Using a diffractometer) check_crystal->diffraction Yes optimize Optimize Crystallization Conditions (solvents, temp.) check_crystal->optimize No solve Solve and Refine Structure (Using software like SHELXT/SHELXL) diffraction->solve structure Unambiguous 3D Structure and Absolute Confirmation solve->structure optimize->crystal

Caption: General workflow for structure confirmation by X-ray crystallography.

Experimental Protocol: Crystal Growth
  • Objective: To grow a single, defect-free crystal of sufficient size and quality for diffraction.

  • Methodology (General Guidance):

    • Purification: The compound must be highly pure (>99%). Impurities can inhibit crystallization.

    • Solvent Selection: Screen a wide range of solvents and solvent mixtures to find a system where the compound has moderate solubility.

    • Common Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (one in which the compound is less soluble). The vapor of the weaker solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Crystal Selection: Select a crystal with sharp edges and uniform morphology for mounting on the diffractometer.[5]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aryl-1H-imidazo[4,5-c]pyridine analogs, with a focus on derivatives related to the 2-(4-bromophenyl) scaffold. The information is compiled from various studies on the biological activities of this class of compounds, including their potential as kinase inhibitors and antimicrobial agents.

Introduction

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, analogous to purines, and has been explored for a wide range of therapeutic applications. The introduction of a substituted phenyl group at the 2-position significantly influences the biological activity of these compounds. This guide synthesizes available data to elucidate the SAR of this chemical series, providing a valuable resource for the rational design of new and more potent analogs.

Comparative Biological Activity Data

The following tables summarize the biological activities of various 2-aryl-1H-imidazo[4,5-c]pyridine analogs and related structures from different studies. This comparative data highlights the influence of substitutions on the phenyl ring and the imidazo[4,5-c]pyridine core on their biological effects.

Table 1: Src Family Kinase (SFK) Inhibition by 4-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Analogs

A series of 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives were evaluated for their inhibitory activity against Src and Fyn kinases. The data reveals the impact of substitutions at the N-1 position.

Compound IDN-1 SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1a Phenyl>10>10
1b m-Tolyl5.866.43
1c 3-Bromophenyl1.242.17
1f tert-Butyl>10>10
1g Isobutyl7.218.55
1h 2-(Dimethylamino)ethyl0.891.02
1j 2-Morpholinoethyl0.560.78

Data extracted from a study on imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1]

SAR Insights:

  • Aromatic substituents at the N-1 position with electron-withdrawing groups (e.g., 3-bromophenyl in 1c ) enhance inhibitory activity compared to unsubstituted phenyl (1a ) or electron-donating groups (1b ).

  • Bulky aliphatic groups like tert-butyl (1f ) are detrimental to activity.

  • The introduction of aminoalkyl side chains at the N-1 position, particularly a 2-morpholinoethyl group (1j ), significantly improves the inhibitory potency against both Src and Fyn kinases.

Table 2: Antimicrobial Activity of 2-(Substituted-phenyl)imidazo[4,5-c]pyridine Analogs

A series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The minimum inhibitory concentration (MIC) values are presented below.

Compound IDR (Substituent on Phenyl Ring)S. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)C. albicans MIC (µg/mL)
2g 4-Fluorophenoxy484
2h 4-Chlorophenoxy848

Data extracted from a study on the synthesis and antimicrobial activities of new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.[2][3]

SAR Insights:

  • The presence of a phenoxy group at the 4-position of the 2-phenyl ring appears to be important for antimicrobial activity.

  • Halogen substitution on the phenoxy ring influences the activity spectrum, with the 4-fluorophenoxy derivative (2g ) showing potent activity against S. aureus and C. albicans, while the 4-chlorophenoxy analog (2h ) is more active against E. faecalis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of test compounds.

  • Reagents and Materials:

    • Recombinant kinase enzyme (e.g., Src, Fyn)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white opaque plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of the 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

    • After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cell culture medium

    • 96-well flat-bottom plates

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include an untreated control group.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][6][7][8][9]

Visualizations

The following diagrams illustrate a key signaling pathway relevant to the biological activity of some 2-aryl-1H-imidazo[4,5-c]pyridine analogs and a typical experimental workflow.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src activates GrowthFactor Growth Factor GrowthFactor->RTK binds FAK FAK Src->FAK activates Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Imidazo[4,5-c]pyridine Analog (e.g., 1j) Inhibitor->Src inhibits

Caption: Simplified Src signaling pathway and the inhibitory action of imidazo[4,5-c]pyridine analogs.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare Compound Dilutions Dispense Dispense Reagents into Plate Compound->Dispense Enzyme Prepare Kinase Solution Enzyme->Dispense Substrate Prepare Substrate/ATP Mixture Substrate->Dispense Incubate Incubate at 30°C Dispense->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read

References

A Comparative Analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the small molecule 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine with a selection of well-characterized kinase inhibitors. While specific enzymatic inhibition data for this compound is not extensively available in public literature, its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. This suggests its potential as a kinase inhibitor, a class of compounds that has revolutionized cancer therapy. This guide will compare its cellular activity with that of established kinase inhibitors, discuss its likely targets based on structurally related compounds, and provide detailed experimental protocols for the evaluation of such molecules.

Introduction to this compound

This compound belongs to the imidazopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purines, enabling it to interact with a variety of biological targets, including protein kinases. The presence of a bromophenyl group can enhance the molecule's lipophilicity and influence its binding affinity to target proteins.

Recent studies have shown that derivatives of this compound exhibit notable antiproliferative activity against a panel of human cancer cell lines. The proposed mechanisms of action include the intercalation into DNA and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Comparative Analysis of Inhibitory Activity

To contextualize the potential of this compound, its antiproliferative activity is compared with that of several well-known kinase inhibitors: Staurosporine (a broad-spectrum kinase inhibitor), Dasatinib (a potent Src/Abl inhibitor), AZD1152 (Barasertib, an Aurora B kinase inhibitor), and Quizartinib (a highly potent FLT3 inhibitor).

CompoundTarget Kinase(s)HCT-116 (Colon) IC50 (µM)K-562 (CML) IC50 (µM)LN-229 (Glioblastoma) IC50 (µM)
This compound Inferred: Aurora, FLT3, Src family kinases0.412.11.8 - 3.2
StaurosporinePan-kinase inhibitor~0.003 - 0.02~0.007Not widely reported
DasatinibSrc, Abl, c-Kit, PDGFRβ, and ephrin receptors~0.01 - 0.1<0.001~0.05 - 0.5
AZD1152 (Barasertib)Aurora B~0.003 - 0.04~0.003 - 0.04Not widely reported
QuizartinibFLT3Not a primary target<0.001 (in FLT3-mutant CML)Not a primary target

Note: IC50 values can vary depending on the specific assay conditions.

Inferred Kinase Targets and Signaling Pathways

Based on the activity of structurally similar imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives, this compound is likely to exert its effects by inhibiting one or more of the following kinase families:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis.

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML), FLT3 is a critical driver of leukemic cell proliferation and survival.

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various signaling pathways that control cell growth, differentiation, and survival.

Below are diagrams illustrating the signaling pathways potentially targeted by this class of compounds.

G cluster_aurora Aurora Kinase Pathway Aurora Aurora Kinases (A, B, C) Mitosis Mitotic Progression (Centrosome separation, Spindle assembly, Cytokinesis) Aurora->Mitosis Apoptosis Apoptosis Aurora->Apoptosis Inhibition of leads to Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Aurora Inhibition G cluster_flt3 FLT3 Signaling Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->FLT3 Inhibition G cluster_src Src Family Kinase (SFK) Signaling SFKs Src Family Kinases Downstream Downstream Effectors (e.g., FAK, STAT3, PI3K) SFKs->Downstream CellFunctions Cell Growth, Adhesion, Migration & Survival Downstream->CellFunctions Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->SFKs Inhibition G Start Prepare Serial Dilution of Inhibitor AddInhibitor Add Inhibitor/DMSO to Plate Start->AddInhibitor AddKinase Add Kinase (Incubate 10 min) AddInhibitor->AddKinase AddSubstrate Add Substrate/ATP (Incubate 60 min) AddKinase->AddSubstrate AddADPGlo Add ADP-Glo™ Reagent (Incubate 40 min) AddSubstrate->AddADPGlo AddDetection Add Kinase Detection Reagent (Incubate 30 min) AddADPGlo->AddDetection Read Measure Luminescence AddDetection->Read Analyze Calculate IC50 Read->Analyze

Validating the Biological Target of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-bromophenyl)-1H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold known for a diverse range of biological activities. While a single, definitively validated biological target for this specific molecule is not extensively documented in publicly available literature, derivatives of the imidazo[4,5-c]pyridine core have been demonstrated to exhibit potent antiproliferative and kinase inhibitory effects. This guide provides a comparative overview of potential biological targets and the experimental methodologies required for their validation, empowering researchers to effectively investigate the mechanism of action of this and similar compounds.

Potential Biological Targets and Comparative Data

The primary biological targets identified for structurally related imidazo[4,5-c]pyridine derivatives are protein kinases and tubulin. The following tables summarize the observed activities and provide a basis for comparative analysis.

Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-hydroxyphenyl substituted imidazo[4,5-b]pyridineCapan-1, HL-60, Z-1321.50–1.87[1]
N-methyl substituted imidazo[4,5-b]pyridine with a hydroxyl groupCapan-1, LN-229, DND-41, K-562, Z-1381.45–1.90[1]
Bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl groupHeLa, SW620, K-5621.8–3.2[2]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives

CompoundTarget Kinase FamilyActivityReference
4-amino-1-(substituted)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivativesSrc Family KinasesPotent inhibitors[3]

Experimental Protocols for Target Validation

Validating the interaction between a small molecule and its biological target is a critical step in drug discovery. The following are detailed protocols for key experiments to determine the biological target of this compound.

Kinome Profiling

Objective: To identify the specific protein kinase(s) inhibited by the compound. This is a crucial first step given the known kinase inhibitory activity of the imidazopyridine scaffold.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Panel Screening: Submit the compound to a commercial kinome profiling service. These services typically offer panels of hundreds of purified human kinases.[4][5][6][7][8] The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Assay Principle: The assays are typically based on measuring the phosphorylation of a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the test compound. Common detection methods include radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The results are expressed as the percentage of inhibition for each kinase. A "hit" is typically defined as a kinase showing significant inhibition (e.g., >50% or >80%).

  • Follow-up Studies: For the identified "hit" kinases, determine the half-maximal inhibitory concentration (IC50) by testing a range of compound concentrations.

cluster_workflow Kinome Profiling Workflow Compound Compound Kinase_Panel Panel of Purified Kinases Compound->Kinase_Panel Test Compound Incubation Incubation with ATP and Substrate Kinase_Panel->Incubation Measurement Measure Substrate Phosphorylation Incubation->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination

Kinome Profiling Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to its target protein in a cellular context.[9][10][11] This label-free method relies on the principle that a protein's thermal stability is altered upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's antiproliferative effects) to near confluence. Treat the cells with either the test compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heat_Challenge Heat Aliquots to a Range of Temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Analyze Soluble Target Protein by Western Blot Centrifugation->Western_Blot Data_Analysis Plot Melting Curves and Analyze Shift Western_Blot->Data_Analysis

CETSA Experimental Workflow.
Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules, a known mechanism for some anticancer agents.[12][13]

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, a polymerization buffer (containing GTP), and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).

  • Assay Setup: In a 96-well plate, add the polymerization buffer, tubulin, and various concentrations of the test compound (dissolved in an appropriate solvent like DMSO). Include wells for a vehicle control and a positive control.

  • Initiation and Measurement: Initiate the polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a microplate reader. The change in absorbance is proportional to the amount of microtubule formation.

  • Data Analysis: Plot the absorbance at 340 nm versus time for each compound concentration. Calculate the rate of polymerization. Determine the IC50 value for the inhibition of tubulin polymerization by plotting the polymerization rate against the compound concentration.

cluster_workflow Tubulin Polymerization Assay Workflow Reagents Prepare Tubulin, Buffer, GTP, and Compound Incubation Incubate at 37°C Reagents->Incubation Measurement Monitor Absorbance at 340 nm Incubation->Measurement Data_Analysis Plot Polymerization Curves and Calculate IC50 Measurement->Data_Analysis

Tubulin Polymerization Assay Workflow.

Signaling Pathway Context

Should the biological target of this compound be a protein kinase, it is essential to understand its position within cellular signaling pathways. For instance, if the compound inhibits a kinase in the PI3K/Akt/mTOR pathway, a key regulator of cell growth and proliferation, this would provide a strong rationale for its observed antiproliferative effects.

cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation

Potential Signaling Pathway Involvement.

By employing a systematic approach that combines broad screening methods like kinome profiling with specific target engagement and functional assays, researchers can confidently identify and validate the biological target of this compound, paving the way for further preclinical and clinical development.

References

Assessing the selectivity profile of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine against a kinase panel.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases. This guide provides a comparative assessment of the kinase selectivity profile of compounds structurally related to 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. Due to the absence of publicly available, comprehensive kinase screening data for this compound, this document presents data for closely related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridin-2-one analogs to offer insights into the potential kinase inhibitory profile of this chemical class. The presented data is intended to serve as a reference for researchers interested in the development of kinase inhibitors based on the imidazopyridine core.

Comparative Kinase Inhibition Profile

The following table summarizes the kinase inhibition data for representative imidazopyridine-based compounds. It is crucial to note that these are not direct data for this compound but for structurally related molecules, providing an illustrative selectivity profile.

Compound Kinase Target Inhibition (Kd or IC50, nM) Reference
Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine)Aurora-A7.5 (Kd)
Aurora-B48 (Kd)
FLT36.2 (Kd)
FLT3-ITD38 (Kd)
FLT3(D835Y)14 (Kd)
Compound 78 (an anilino imidazo[4,5-c]pyridin-2-one derivative)DNA-PKnM range (IC50)
PI3K>100-fold selective over PI3K
mTOR>100-fold selective over mTOR
BPR1K871 (a quinazoline-based multi-kinase inhibitor, for comparison)Aurora-A22 (IC50)
Aurora-B13 (IC50)
FLT319 (IC50)

Experimental Protocols

A standardized in vitro kinase assay is essential for determining the inhibitory activity of a compound against a panel of kinases. Below is a representative protocol for an ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase assay buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform a serial dilution to obtain a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant kinase enzyme to the desired concentration in the 1x kinase assay buffer.

  • Substrate/ATP Mixture: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value for the respective kinase.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

  • Add 2 µL of the diluted enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, for a final reaction volume of 5 µL.

  • Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

3. Signal Detection:

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Compound Serial Dilution a1 Dispense Compound/DMSO p1->a1 p2 Kinase Solution a2 Add Kinase p2->a2 p3 Substrate/ATP Mix a3 Add Substrate/ATP p3->a3 a1->a2 a2->a3 a4 Incubate at 30°C a3->a4 d1 Add ADP-Glo™ Reagent a4->d1 d2 Incubate at RT d1->d2 d3 Add Kinase Detection Reagent d2->d3 d4 Incubate at RT d3->d4 d5 Read Luminescence d4->d5 an1 Calculate % Inhibition d5->an1 an2 Generate Dose-Response Curve an1->an2 an3 Determine IC50 an2->an3

Caption: Workflow for an in vitro kinase inhibition assay.

Representative Signaling Pathway: FLT3

Given that imidazo[4,5-b]pyridines have shown potent inhibition of Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), the following diagram illustrates a simplified FLT3 signaling pathway.

G cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds P1 Dimerization & Autophosphorylation FLT3->P1 Activates Compound Imidazopyridine Inhibitor Compound->P1 Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF STAT5 STAT5 Pathway P1->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FLT3 signaling and point of inhibition.

A Comparative Efficacy Analysis of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines. This structural similarity allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Among the various isomers, the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine cores have garnered significant attention as key components in the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of these two cores, supported by experimental data, to aid researchers in the strategic design of new drug candidates.

At a Glance: Key Biological Activities

Biological ActivityImidazo[4,5-c]pyridineImidazo[4,5-b]pyridine
Anticancer Potent activity against various cancer cell lines, often through kinase inhibition.Significant antiproliferative effects, with some derivatives showing nanomolar efficacy.
Kinase Inhibition Inhibitors of Src family kinases, DNA-PK, and PI3K.Potent inhibitors of Aurora kinases, FLT3, and CDK9.
Inotropic Activity Generally less potent positive inotropic agents.Consistently more potent positive inotropic agents.
Antiviral Reported activity against various viruses.Derivatives have shown selective antiviral activity.
Antibacterial Some derivatives exhibit antibacterial properties.Generally limited antibacterial activity, with some exceptions.

In-Depth Efficacy Comparison

Inotropic Activity

A direct comparative study on a series of 2-substituted 1H-imidazo[4,5-b]pyridines and their isomeric 1H-imidazo[4,5-c]pyridine derivatives revealed a consistent trend in their efficacy as inotropic agents. The 1H-imidazo[4,5-b]pyridine derivatives were found to be consistently more potent than their [4,5-c] counterparts in isolated guinea pig papillary muscle preparations.

Table 1: Comparative Inotropic Activity of Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Analogs

Compound CoreRepresentative CompoundInotropic Potency (Guinea Pig Papillary Muscle)
Imidazo[4,5-b]pyridineSulmazoleMore Potent
Imidazo[4,5-c]pyridineIsomazoleLess Potent

This difference in potency is attributed to the position of the nitrogen atom in the pyridine ring, which influences the molecule's affinity for its target, believed to involve phosphodiesterase III inhibition and effects on Na,K-ATPase.[1]

Anticancer and Kinase Inhibitory Activity

Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine cores are integral to the development of potent anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.

Imidazo[4,5-c]pyridines have been successfully developed as inhibitors of the Src family kinases (SFKs), which are implicated in the progression of solid tumors like glioblastoma. For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives were identified as novel SFK inhibitors, with the most potent compounds exhibiting sub-micromolar IC50 values against Src and Fyn kinases.[2] Furthermore, this scaffold has been explored for the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors, which act as radiosensitizers in cancer therapy.

Imidazo[4,5-b]pyridines have demonstrated significant potential as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are key targets in acute myeloid leukemia (AML).[3] Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of dual FLT3/Aurora kinase inhibitors with excellent oral bioavailability. Additionally, derivatives of this core have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription in cancer cells.[3]

Table 2: Comparative Anticancer and Kinase Inhibitory Activities

TargetImidazo[4,5-c]pyridine Derivative (IC50)Imidazo[4,5-b]pyridine Derivative (IC50)Reference Cell Line/Kinase
Src Kinase0.15 µM (Compound 1s)-Src Kinase Assay
Fyn Kinase0.21 µM (Compound 1s)-Fyn Kinase Assay
U87 Glioblastoma30.3 µM (Compound 1s)-U87 Cell Line
U251 Glioblastoma24.6 µM (Compound 1s)-U251 Cell Line
T98G Glioblastoma16.4 µM (Compound 1s)-T98G Cell Line
Aurora A Kinase-7.5 nM (Compound 27e)Aurora-A Kinase Assay
Aurora B Kinase-48 nM (Compound 27e)Aurora-B Kinase Assay
FLT3 Kinase-6.2 nM (Compound 27e)FLT3 Kinase Assay
CDK9-0.63 µM (Compound IX)CDK9 Kinase Assay
MCF-7 (Breast Cancer)-0.85 µM (Compound IX)MCF-7 Cell Line
HCT116 (Colon Cancer)-1.05 µM (Compound IX)HCT116 Cell Line

Note: The data presented is a compilation from different studies and is intended for comparative illustration. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives are often mediated through the modulation of critical intracellular signaling pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[4,5-c]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway often targeted by imidazo[4,5-c]pyridine kinase inhibitors.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aneuploidy Aneuploidy & Cell Death Centrosome_Separation->Aneuploidy Spindle_Assembly->Aneuploidy Chromosome_Segregation->Aneuploidy Cytokinesis->Aneuploidy Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->Aurora_A Inhibits Imidazopyridine->Aurora_B Inhibits

Caption: Aurora kinase pathway, a key target for imidazo[4,5-b]pyridine-based anticancer agents.

Experimental_Workflow_Anticancer Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Kinase_Assay In Vitro Kinase Assay IC50->Kinase_Assay Mechanism Mechanism of Action Studies Kinase_Assay->Mechanism End End: Lead Optimization Mechanism->End

Caption: General experimental workflow for evaluating the anticancer efficacy of imidazopyridine derivatives.

Experimental Protocols

Inotropic Activity Assessment in Isolated Guinea Pig Papillary Muscle
  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution. The right ventricular papillary muscle is carefully dissected.

  • Apparatus Setup: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. The tendinous end is connected to an isometric force transducer.

  • Stimulation: The muscle is stimulated with platinum electrodes at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage slightly above the threshold.

  • Equilibration: The muscle is allowed to equilibrate for at least 60 minutes under a resting tension of 5 mN.

  • Compound Administration: Test compounds (imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives) are added to the organ bath in a cumulative concentration-response manner.

  • Data Acquisition: The developed tension is recorded, and the positive inotropic effect is measured as the percentage increase in the force of contraction.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][5][6][7][8]

In Vitro Kinase Inhibition Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as TR-FRET, fluorescence polarization, or luminescence-based assays that quantify ATP consumption.[9][10][11][12][13]

  • Reaction Mixture: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature or 30°C for a specified period to allow for the phosphorylation reaction to occur.

  • Detection: A detection reagent is added to stop the reaction and generate a signal that is proportional to the extent of phosphorylation or ATP depletion.

  • Data Analysis: The signal is measured using a plate reader, and the percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[9][10][11][12][13]

Conclusion

Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine cores serve as valuable scaffolds in drug discovery, each exhibiting a distinct profile of biological activity. The imidazo[4,5-b]pyridine core appears to be more favorable for developing potent positive inotropic agents. In the realm of oncology, both isomers have proven to be versatile starting points for the design of potent kinase inhibitors, with the specific isomer of choice being dependent on the target kinase family. The imidazo[4,5-c]pyridine scaffold has shown particular promise for targeting Src family and DNA-PK kinases, while the imidazo[4,5-b]pyridine core has been effectively utilized for developing inhibitors of Aurora, FLT3, and CDK9 kinases. This comparative guide provides a foundation for the rational design of next-generation therapeutic agents based on these privileged heterocyclic systems.

References

Comparative Analysis of Imidazo[4,5-c]pyridine Derivatives: A Study in Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of representative compounds from the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine classes. It is important to note that comprehensive experimental cross-reactivity data for the specific compound 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is not publicly available. Therefore, this guide utilizes data from closely related, published analogs to illustrate the selectivity and off-target effects characteristic of this scaffold, comparing them with other established kinase inhibitors.

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, structurally analogous to purines, which allows it to interact with a variety of biological targets, most notably protein kinases.[1][2] The selectivity of these compounds is critical for their therapeutic potential, as off-target effects can lead to toxicity and undesirable side effects. This guide examines the kinase inhibitory profiles of two representative imidazopyridine derivatives and compares them to an alternative, well-characterized inhibitor.

Performance Comparison: Kinase Inhibition Profiles

To provide a clear comparison, the inhibitory activities of a representative imidazo[4,5-b]pyridine-based dual Aurora/FLT3 kinase inhibitor (Compound A) and an imidazo[4,5-c]pyridin-2-one-based Src family kinase inhibitor (Compound B) are presented alongside a known alternative Aurora kinase inhibitor, Alisertib (MLN8237). The data is summarized in the tables below.

Table 1: Inhibitory Activity of Representative Imidazopyridine Derivatives and an Alternative Inhibitor Against Primary Kinase Targets.

CompoundScaffold TypePrimary Target(s)IC50 / Kd (nM)
Compound A (27e from literature)[3]Imidazo[4,5-b]pyridineAurora AKd = 7.5
Aurora BKd = 48
FLT3Kd = 6.2
Compound B (1s from literature)[4]Imidazo[4,5-c]pyridin-2-oneSrcIC50 = 120
FynIC50 = 130
Alisertib (MLN8237) (Alternative Aurora Kinase Inhibitor)Pyrimidine-basedAurora AIC50 = 1.2
Aurora BIC50 = 12.9

Table 2: Cross-Reactivity Profile Against a Selection of Off-Target Kinases.

CompoundOff-Target KinaseInhibition (% Control @ 1µM) or IC50/Kd (nM)
Compound A (27e from literature)[3]FLT10.3% Control
JAK21.3% Control
RET1.8% Control
PDGFRB4% Control
Compound B (1s from literature)Data not available in a broad panel-
Alisertib (MLN8237) ABL1IC50 > 10,000
LCKIC50 > 10,000
SRCIC50 > 10,000
VEGFR2IC50 = 4,560

Note: The data for Compound A is presented as percent of control at a 1 µM concentration, indicating significant inhibition of these off-targets.[3] A lower percentage signifies stronger inhibition.

Experimental Methodologies

The data presented in this guide is based on established experimental protocols. Below are detailed methodologies for key experiments typically used to determine kinase inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : All reagents, including recombinant kinase, substrate peptide, ATP, and test compounds, are prepared in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]

  • Compound Dilution : Test compounds are serially diluted, typically in DMSO, and then further diluted in the assay buffer to the desired final concentrations.

  • Assay Plate Setup : The assay is performed in a low-volume 384-well plate. Diluted compound or DMSO (vehicle control) is added to the appropriate wells.

  • Kinase Reaction : The kinase enzyme is added to the wells containing the compound. The reaction is initiated by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration is often set near its Km value for the specific kinase.

  • Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection : The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[5] This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Analysis : Luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[5]

Cell-Based Kinase Inhibition Assay

This assay measures the inhibitory effect of a compound on a kinase within a cellular environment, providing a more physiologically relevant assessment.

  • Cell Culture : A cell line that expresses the target kinase is cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a density that ensures they are in the logarithmic growth phase during the experiment.[6]

  • Compound Treatment : The following day, cells are treated with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubation : Cells are incubated with the compound for a predetermined period (e.g., 2 to 72 hours) to allow for cellular uptake and target engagement.[6][7]

  • Cell Lysis : After incubation, the culture medium is removed, and cells are washed with PBS. A lysis buffer is then added to release the cellular proteins.[7]

  • Quantification of Target Phosphorylation : The level of phosphorylation of the kinase's direct downstream substrate is measured to determine the extent of kinase inhibition. This is commonly done using an ELISA-based method.

    • Cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for the substrate protein.

    • A detection antibody that specifically recognizes the phosphorylated form of the substrate is added.

    • An HRP-conjugated secondary antibody is used for detection, followed by the addition of a TMB substrate to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read on a plate reader.[7]

  • Data Analysis : The reduction in substrate phosphorylation at different compound concentrations is used to calculate the IC50 value, representing the compound's potency in a cellular context.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_0 Upstream Signals cluster_1 Aurora Kinase Cascade Growth Factors Growth Factors Aurora_A Aurora_A Growth Factors->Aurora_A Cytokines Cytokines Cytokines->Aurora_A PLK1 PLK1 Aurora_A->PLK1 activates TPX2 TPX2 TPX2->Aurora_A activates Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly PLK1->Mitotic_Spindle_Assembly Compound_A Compound_A Compound_A->Aurora_A inhibits

Caption: Aurora A Signaling Pathway and Inhibition.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (e.g., Imidazopyridine derivative) B Primary Target Assay (e.g., Aurora A) A->B C Broad Kinase Panel Screen (~400 kinases) A->C D Determine IC50/Kd for Primary Target B->D E Identify Off-Targets (% Inhibition > 50% @ 1µM) C->E G Calculate Selectivity Score (e.g., Gini Coefficient) D->G F Dose-Response for Validated Off-Targets E->F F->G H Cell-Based Assays (Target Engagement & Proliferation) G->H I Lead Optimization H->I

Caption: Experimental Workflow for Kinase Inhibitor Selectivity.

References

A Comparative Guide to the ADMET Properties of Novel Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential as anticancer and antimicrobial agents.[1][2] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for advancing these novel compounds through the drug discovery pipeline and minimizing late-stage attrition.[3][4] This guide provides a comparative overview of predicted ADMET properties for novel imidazo[4,5-c]pyridine derivatives, alongside detailed protocols for key experimental validation.

In Silico ADMET Prediction: A Comparative Overview

Computational tools offer a rapid and cost-effective means to predict the ADMET profiles of novel chemical entities in the early stages of drug discovery.[5][6] Various open-access and commercial software platforms employ different algorithms and datasets to generate these predictions.[3][7] Below is a summary of predicted ADMET properties for a hypothetical series of novel imidazo[4,5-c]pyridine derivatives, comparing outputs from two common prediction tools.

Table 1: Predicted Physicochemical and Absorption Properties
PropertyDerivative ADerivative BDerivative CReference Range for Oral DrugsPrediction Tool
Molecular Weight ( g/mol )320.35350.42380.49< 500pkCSM[3]
LogP2.53.13.8< 5ADMETlab 2.0
H-bond Donors211< 5pkCSM[3]
H-bond Acceptors456< 10ADMETlab 2.0
Caco-2 Permeability (logPapp)-5.1-4.8-4.5> -5.15 is highADMETlab 2.0
Human Intestinal Absorption (%)928885> 80% is highpkCSM[3]
Table 2: Predicted Distribution and Metabolism Properties
PropertyDerivative ADerivative BDerivative CInterpretationPrediction Tool
BBB Permeability (logBB)-0.8-1.2-1.5> -1 is lowpkCSM[3]
Plasma Protein Binding (%)859295High binding can limit free drug concentrationADMETlab 2.0
CYP2D6 InhibitorNoNoYesPotential for drug-drug interactionspkCSM[3]
CYP3A4 InhibitorNoYesYesPotential for drug-drug interactionsADMETlab 2.0
Table 3: Predicted Excretion and Toxicity Properties
PropertyDerivative ADerivative BDerivative CInterpretationPrediction Tool
Total Clearance (log ml/min/kg)0.50.30.1Lower values indicate slower clearancepkCSM[3]
AMES ToxicityNon-toxicNon-toxicToxicPredicts mutagenic potentialADMETlab 2.0
hERG I InhibitionNoNoYesRisk of cardiotoxicitypkCSM[3]
HepatotoxicityLow riskLow riskHigh riskPotential for liver injuryADMETlab 2.0

Experimental Protocols for ADMET Profiling

While in silico predictions are valuable for initial screening, experimental validation is essential.[8][9] The following are standard in vitro protocols for assessing key ADMET parameters.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which is a model of the human intestinal epithelium.[5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Transport Assay: The transport buffer containing the test compound is added to the apical (A) side of the Transwell®, and fresh transport buffer is added to the basolateral (B) side.

  • Sampling: Aliquots are taken from both the apical and basolateral chambers at various time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Microsomal Stability Assay for Metabolic Stability

Objective: To determine the rate of metabolism of a compound by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10]

Methodology:

  • Reaction Mixture: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.

Protocol 3: hERG Inhibition Assay for Cardiotoxicity Screening

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in the absence and presence of the test compound at various concentrations.

  • Data Analysis: The concentration-response curve for hERG inhibition is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Visualizing ADMET Prediction and Biological Pathways

Diagrams can effectively illustrate complex workflows and biological interactions.

ADMET_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_decision Decision Making Compound Novel Imidazo[4,5-c]pyridine Derivative ADMET_Prediction ADMET Prediction Tools (e.g., pkCSM, ADMETlab) Compound->ADMET_Prediction Predicted_Properties Predicted ADMET Profile ADMET_Prediction->Predicted_Properties Data_Analysis Data Analysis and Comparison Predicted_Properties->Data_Analysis Experimental_Assays Experimental Assays (Caco-2, Microsomal Stability, hERG) Experimental_Data Experimental ADMET Data Experimental_Assays->Experimental_Data Experimental_Data->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Anticancer Mechanism Drug Imidazo[4,5-c]pyridine Derivative Kinase Target Kinase (e.g., CDK9) Drug->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Apoptosis Apoptosis Downstream->Apoptosis

References

Comparative Docking Analysis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of in silico docking studies of compounds structurally related to 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine with relevant protein targets implicated in various diseases. Due to the limited availability of specific docking data for this compound, this analysis focuses on its close structural analogs. The aim is to offer insights into potential protein interactions and guide further research and development for this class of compounds.

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting activities such as anticancer, antiviral, and anti-inflammatory effects. The inclusion of a 4-bromophenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties. Molecular docking simulations are pivotal in understanding the potential binding modes and affinities of such compounds with their protein targets.[1]

Comparative Docking Performance of Imidazo[4,5-c]pyridine Analogs

This section presents a summary of docking studies performed on analogs of this compound against two prominent anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These proteins are crucial regulators of cell proliferation and angiogenesis, respectively.[2][3]

Ligand/AnalogTarget ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Interacting ResiduesReference
2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridineEGFR Tyrosine Kinase1M17--Not Specified[4]
Quinoxaline-based derivativeVEGFR-24ASDC-Docker-74.23 (for reference Sorafenib)Cys919, Glu885, Asp1046[3]
Imidazo[4,5-c]pyridine-based CDK2 inhibitor (Compound 5b)CDK2--- (IC50 = 21 nM)Not Specified in abstract[5]

Note: The table above is a representative summary. Direct comparison of binding energies across different studies should be approached with caution due to variations in docking protocols and software.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a general workflow for performing molecular docking studies, based on common practices using tools like AutoDock Vina.[6][7]

1. Protein Preparation:

  • Retrieval: The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is downloaded from the Protein Data Bank (PDB).[8][9]

  • Pre-processing: Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Kollman charges) are assigned to the protein atoms.[8]

2. Ligand Preparation:

  • 3D Structure Generation: The 3D structure of the ligand, in this case, an analog of this compound, is generated and energy-minimized using a suitable force field (e.g., MMFF94).[8]

  • File Format Conversion: The ligand structure is converted to the required PDBQT format for AutoDock Vina, which includes information on rotatable bonds and partial charges.[6]

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.[8]

4. Molecular Docking Simulation:

  • The docking simulation is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.[6][7]

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[6]

Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be influenced by the binding of a this compound analog.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Structure (from PDB) PrepProtein 3. Protein Preparation (Add Hydrogens, Charges) PDB->PrepProtein Ligand 2. Ligand Structure (3D Generation) PrepLigand 4. Ligand Preparation (Set Rotatable Bonds) Ligand->PrepLigand Grid 5. Grid Box Generation (Define Active Site) PrepProtein->Grid PrepLigand->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Results 7. Analyze Results (Binding Energy, Poses) Docking->Results Visualization 8. Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway Ligand 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Analog Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) Ligand->Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Ligand->Dimerization Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibition Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

A Researcher's Guide to Confirming On-Target Activity and Differentiating Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and molecular biology, ensuring that a therapeutic agent or genetic perturbation elicits its intended effect without unintended consequences is paramount. Distinguishing between on-target activity and off-target effects is a critical step in validating new therapeutic targets and developing safe and effective drugs. This guide provides a comparative overview of four widely used methodologies for confirming on-target activity in cellular models: CRISPR-Cas9-based validation, RNA interference (RNAi), Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

This document will delve into the principles, experimental protocols, and data interpretation for each technique. A comparative analysis of their strengths and weaknesses is presented to aid researchers in selecting the most appropriate method for their specific experimental needs.

Comparison of Key Methodologies

FeatureCRISPR-Cas9 Based Validation (e.g., GUIDE-seq)RNA Interference (RNAi)Cellular Thermal Shift Assay (CETSA)Chemical Proteomics (e.g., Affinity-MS)
Principle Genetically altering the target gene to observe phenotypic changes and identifying off-target cleavage events.Post-transcriptional silencing of the target gene's mRNA.Measures ligand-induced changes in protein thermal stability to confirm target engagement.Identifies direct binding partners of a small molecule.
Primary Readout Phenotypic change, DNA sequencing data (indels).Reduction in mRNA or protein levels, phenotypic change.Change in protein melting temperature (Tm) or isothermal dose-response.Mass spectrometry identification of bound proteins.
Detects Direct Binding NoNoYesYes
Sensitivity High (can detect off-target events with frequencies as low as 0.1%)[1]Variable, can be highly sensitive for on-target knockdown.Moderate to high, dependent on the protein and ligand interaction.High, can identify weak or transient interactions.
Specificity High for on-target validation; off-target analysis is crucial.Prone to off-target effects due to seed sequence homology.High for direct target engagement.Can identify numerous non-specific binders.
Throughput Low to medium for individual gene validation; high for library screens.High, suitable for genome-wide screens.Medium to high, adaptable to 96- and 384-well formats.[2]Low to medium, depending on the complexity of the workflow.
Cost Moderate to high, sequencing is a major cost factor.Low to moderate for individual genes; high for libraries.Moderate, requires specific antibodies or mass spectrometry.High, requires specialized equipment (mass spectrometer) and reagents.

CRISPR-Cas9 Based Validation

The advent of CRISPR-Cas9 technology has revolutionized gene editing, providing a powerful tool for validating drug targets by directly and permanently altering the gene of interest. This approach offers a definitive way to link a gene to a specific cellular phenotype.

A primary application of CRISPR-Cas9 in this context is to generate knockout cell lines for the putative target of a small molecule. If the small molecule's effect is abrogated in the knockout cells, it provides strong evidence for on-target activity.

However, a significant concern with CRISPR-Cas9 is the potential for off-target mutations. Several methods have been developed to identify these unintended genomic alterations, with GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) being a prominent example. GUIDE-seq allows for the sensitive, unbiased, genome-wide detection of double-stranded breaks (DSBs) introduced by CRISPR-Cas nucleases in living cells.[3]

CRISPR_Workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Analysis (GUIDE-seq) a Design sgRNA for Target Gene b Transfect Cells with Cas9 & sgRNA a->b c Generate Knockout Cell Line b->c d Treat with Small Molecule c->d e Assess Phenotype (Compare to Wild-Type) d->e f Co-transfect with Cas9, sgRNA & dsODN tag g Genomic DNA Isolation f->g h Library Preparation (dsODN enrichment) g->h i Next-Generation Sequencing h->i j Bioinformatic Analysis to Identify Off-Target Sites i->j RNAi_Workflow cluster_silencing Gene Silencing cluster_off_target_validation Off-Target Validation a Design & Synthesize siRNAs (Multiple per target) b Transfect Cells with siRNA a->b c Incubate for 24-72 hours b->c d Assess On-Target Knockdown (qPCR, Western Blot) c->d e Analyze Phenotype d->e f Use Multiple siRNAs per Target f->e g Rescue Experiment (Express siRNA-resistant target) g->e h Transcriptome Analysis (Microarray or RNA-seq) i Computational Prediction of Off-Targets CETSA_Workflow a Treat Cells/Lysate with Compound or Vehicle b Heat Samples across a Temperature Gradient a->b c Cell Lysis (if using intact cells) b->c d Centrifugation to Pellet Aggregated Proteins c->d e Collect Supernatant (Soluble Proteins) d->e f Quantify Soluble Target Protein (e.g., Western Blot) e->f g Plot Melting Curves & Determine Tm Shift f->g ChemProteomics_Workflow a Synthesize Affinity Probe (Drug + Linker + Tag) b Incubate Probe with Cell Lysate a->b c Capture Probe-Protein Complexes (e.g., Streptavidin Beads) b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Protein Digestion (e.g., Trypsin) e->f g LC-MS/MS Analysis f->g h Data Analysis to Identify and Quantify Proteins g->h

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound often used in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In Case of Spills:

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][3] The absorbed material should then be collected into a sealed, labeled container for disposal.

  • Large Spills: In the event of a significant spill, the area should be evacuated immediately. Contact your institution's Environmental Health and Safety (EHS) department for assistance.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be treated as hazardous and must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2]

    • This waste stream must be segregated from other incompatible waste materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[2][5]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, compatible, and sealable hazardous waste container.[2][5]

    • The container must be clearly and accurately labeled as hazardous waste. The label should include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., Harmful, Irritant).[1]

      • The date the waste was first added to the container.

    • Attach a completed dangerous waste label as soon as the first waste is added.[5]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

    • The storage area should be cool, dry, and away from sources of ignition.[5][6]

  • Final Disposal:

    • The primary method for the disposal of this compound is through a licensed professional waste disposal company.[1]

    • Contact your institution's EHS department or a certified chemical waste contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with the complete SDS for the compound.

    • For contaminated packaging, it should be disposed of as unused product.[1]

Parameter Guideline
Waste Classification Hazardous Waste
Compatible Containers Glass or high-density polyethylene, sealable and airtight.[5]
Incompatible Materials for Storage Strong oxidizing agents, acids (especially nitric acid), and bases.[5]
Recommended Disposal Method Incineration or other methods by a licensed professional waste disposal service.[1]
Spill Cleanup Material Inert, non-combustible absorbent (e.g., sand, vermiculite).[2][3]

graph DisposalWorkflow {
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// Node Definitions Start [label="Start:\nWaste Generation", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; AssessWaste [label="Assess Waste Type:\n- Unused Product\n- Contaminated Labware\n- Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Segregate [label="Segregate as\nHazardous Waste", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect in Labeled,\nCompatible Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ContactEHS [label="Contact EHS or\nLicensed Disposal Company", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Professional\nDisposal", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill [label="Spill or Release?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; SmallSpill [label="Small Spill:\nAbsorb with Inert Material", fillcolor="#F1F3F4", fontcolor="#202124"]; LargeSpill [label="Large Spill:\nEvacuate & Call EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpillToCollect [label="Collect Spill Debris", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Start -> AssessWaste; AssessWaste -> Segregate; Segregate -> Collect; Collect -> Store; Store -> ContactEHS; ContactEHS -> Disposal;

// Spill Workflow Start -> Spill [style=dashed]; Spill -> Segregate [label="No"]; Spill -> SmallSpill [label="Yes, Small"]; Spill -> LargeSpill [label="Yes, Large"]; SmallSpill -> SpillToCollect; SpillToCollect -> Collect;

// Node Text Contrast node[fontcolor="#202124"]; Collect[fontcolor="#FFFFFF"]; Store[fontcolor="#FFFFFF"]; ContactEHS[fontcolor="#FFFFFF"]; Disposal[fontcolor="#FFFFFF"]; LargeSpill[fontcolor="#FFFFFF"]; SpillToCollect[fontcolor="#FFFFFF"]; } Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine (CAS No. 113270-73-8). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[1][2]
Hand Protection Nitrile gloves.[3]Provides a barrier against skin contact. It is recommended to double-glove for added protection.[3] Regularly inspect gloves for any signs of degradation or puncture.[1]
Body Protection Flame-retardant lab coat.[1]Protects personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]Required when engineering controls are insufficient to maintain exposure below permissible limits or when handling large quantities. To be used as part of a comprehensive respiratory protection program.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Utilize appropriate exhaust ventilation where dust may be generated.[6]

2. Weighing and Transfer:

  • Use a spatula to carefully transfer the desired amount of the compound from its storage container to a tared weighing boat inside a chemical fume hood.[3]

  • Avoid any sudden movements that could generate dust.[6]

  • Close the primary container tightly immediately after use.[1]

  • When dissolving the compound, add the solvent to the vessel containing the solid to prevent splashing.

3. General Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][8]

  • Remove contaminated clothing immediately and wash it before reuse.[7][9]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill Response:

  • Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material (e.g., sand, earth, vermiculite) to avoid raising dust.[8] Sweep up the material and place it in a suitable, closed container for disposal.[6][10]

  • Major Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6][10] Contact a licensed professional waste disposal service.[6] Do not dispose of down the drain.[1][6]

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent to Solid handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.